2-Methoxy-dibenzosuberone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQZKLQUBMUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201776 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-72-4 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 17910-72-4
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-dibenzosuberone, alongside a review of the synthetic methodologies and biological activities associated with its broader class of dibenzosuberone compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17910-72-4 | N/A |
| Molecular Formula | C₁₆H₁₄O₂ | N/A |
| Molecular Weight | 238.29 g/mol | N/A |
| Physical Form | Yellow Solid | N/A |
| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | N/A |
Synthesis of Dibenzosuberone Derivatives
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general synthetic routes for dibenzosuberone and its derivatives have been described, which can be adapted for the synthesis of this specific compound. A common strategy involves the intramolecular Friedel-Crafts acylation of a corresponding carboxylic acid.
A representative experimental protocol for the synthesis of a dibenzosuberone derivative, which could be conceptually adapted, is the preparation of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene. This multi-step synthesis involves the regioselective bromination of dibenzosuberone, followed by oximation and subsequent O-alkylation.[1]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach to dibenzosuberone derivatives, which could be modified for the synthesis of this compound.
Caption: Generalized synthetic workflow for dibenzosuberone derivatives.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the available literature, the broader class of dibenzosuberone and methoxy-substituted aromatic compounds has been the subject of significant research, revealing a range of biological activities.
Dibenzosuberones are recognized as a core scaffold in various biologically active molecules. They have been investigated for their potential as:
For instance, certain benzosuberone derivatives have shown potent anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range.[2] Mechanistic studies have suggested that these compounds can induce apoptosis and cause cell cycle arrest.[2]
Methoxy-substituted aromatic compounds have also demonstrated a variety of pharmacological effects. Research into compounds containing a 2-methoxyphenyl moiety has indicated potential as:
-
COX-2 inhibitors , suggesting anti-inflammatory applications.[4]
-
Antioxidants , with the ability to scavenge free radicals.[4]
Potential Signaling Pathway Involvement
Given the activities of related compounds, this compound could potentially interact with various signaling pathways. For example, the anti-inflammatory effects of related compounds suggest possible modulation of pathways involving cyclooxygenase (COX) enzymes. The general structure of dibenzosuberones, known to act as tricyclic antidepressants, implies potential interaction with neurotransmitter reuptake systems.
The diagram below illustrates a simplified hypothetical signaling pathway that could be influenced by a bioactive dibenzosuberone derivative, based on the activities of related compounds.
Caption: Hypothetical signaling pathway for a bioactive dibenzosuberone.
Experimental Protocols for Biological Assays
Detailed experimental protocols for assays involving this compound are not available in the searched literature. However, standard assays used to evaluate the biological activities of related compounds can be referenced.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity (DPPH Radical-Scavenging Assay)
The antioxidant potential of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]
General Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data on this particular molecule is sparse, the established synthetic routes and diverse biological activities of related dibenzosuberones and methoxy-substituted aromatics provide a strong foundation for future research. Further investigation is warranted to fully elucidate the physicochemical properties, synthetic pathways, and biological functions of this compound, which may lead to the development of novel therapeutic agents.
References
- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-dibenzosuberone: Chemical Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a derivative of the dibenzosuberone core structure. Dibenzosuberone and its analogues are significant scaffolds in medicinal chemistry, notably as precursors to various tricyclic antidepressants (TCAs). This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, and the likely biological mechanism of action based on its structural class.
Chemical Structure and Identification
2-Methoxy-dibenzosuberone, systematically named 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone. Its structure consists of a central seven-membered ring fused to two benzene rings, with a methoxy group substituted on one of the aromatic rings.
| Identifier | Value |
| Chemical Name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |
| CAS Number | 17910-72-4[1] |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, culminating in an intramolecular Friedel-Crafts acylation. This proposed pathway is based on established methodologies for the synthesis of dibenzosuberone and its derivatives.[2][3][4][5][6]
The overall synthetic scheme is as follows:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Suzuki Coupling to form 2-Formyl-3'-methoxybiphenyl [7][8][9]
-
Methodology: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromobenzaldehyde (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol). Add dioxane (5 mL) and water (1 mL). The reaction mixture is stirred at 80-100 °C until completion (monitored by TLC). After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Quantitative Data:
| Reagent | Molar Equiv. | Amount |
| 2-Bromobenzaldehyde | 1.0 | 185 mg |
| 3-Methoxyphenylboronic acid | 1.2 | 182 mg |
| Potassium Carbonate | 2.0 | 276 mg |
| Palladium(II) Acetate | 0.02 | 4.5 mg |
| Triphenylphosphine | 0.08 | 21 mg |
| Expected Yield | ~85-95% |
Step 2: Wittig Reaction to form 2-Vinyl-3'-methoxybiphenyl
-
Methodology: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) at 0 °C. Stir for 30 minutes. A solution of 2-formyl-3'-methoxybiphenyl (1.0 mmol) in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.
-
Quantitative Data:
| Reagent | Molar Equiv. | Amount |
| 2-Formyl-3'-methoxybiphenyl | 1.0 | 212 mg |
| Methyltriphenylphosphonium bromide | 1.1 | 393 mg |
| n-Butyllithium (1.6 M) | 1.1 | 0.69 mL |
| Expected Yield | ~70-85% |
Step 3: Hydroboration-Oxidation to form 2-(2-Hydroxyethyl)-3'-methoxybiphenyl
-
Methodology: To a solution of 2-vinyl-3'-methoxybiphenyl (1.0 mmol) in dry THF at 0 °C, add borane-tetrahydrofuran complex (1.2 mmol, 1.0 M in THF) dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and water, 3 M aqueous sodium hydroxide, and 30% hydrogen peroxide are added sequentially. The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the product, which can be purified by chromatography.
-
Quantitative Data:
| Reagent | Molar Equiv. | Amount |
| 2-Vinyl-3'-methoxybiphenyl | 1.0 | 210 mg |
| Borane-THF complex (1.0 M) | 1.2 | 1.2 mL |
| Expected Yield | ~80-90% |
Step 4: Oxidation to 2-(3'-Methoxyphenethyl)benzoic acid
-
Methodology: A solution of 2-(2-hydroxyethyl)-3'-methoxybiphenyl (1.0 mmol) in acetone is cooled to 0 °C. Jones reagent is added dropwise until the orange color persists. The reaction is stirred for 1 hour at 0 °C. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the carboxylic acid.
-
Quantitative Data:
| Reagent | Molar Equiv. | Amount |
| 2-(2-Hydroxyethyl)-3'-methoxybiphenyl | 1.0 | 228 mg |
| Jones Reagent | Excess | As needed |
| Expected Yield | ~75-85% |
Step 5: Intramolecular Friedel-Crafts Acylation to form this compound [2][3][4][5][6][10]
-
Methodology: 2-(3'-Methoxyphenethyl)benzoic acid (1.0 mmol) is added to polyphosphoric acid (PPA) or methanesulfonic acid (MSA) at room temperature. The mixture is heated to 80-100 °C and stirred for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and stirred. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data:
| Reagent | Molar Equiv. | Amount |
| 2-(3'-Methoxyphenethyl)benzoic acid | 1.0 | 242 mg |
| Polyphosphoric Acid | Catalyst/Solvent | ~10 g |
| Expected Yield | ~70-90% |
Biological Context and Signaling Pathways
Derivatives of dibenzosuberone are well-established as tricyclic antidepressants (TCAs).[11][12][13][14] The primary mechanism of action of TCAs involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[11][13][14] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: General mechanism of action for Tricyclic Antidepressants.
This inhibition of serotonin and norepinephrine transporters (SERT and NET) by TCAs is a key event that leads to a cascade of downstream signaling events, ultimately contributing to their antidepressant effects.[15] It is important to note that TCAs also interact with other receptors, which can lead to various side effects.[11][13] The specific activity and selectivity of this compound for SERT and NET would require further pharmacological evaluation.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17910-72-4 Name: [xixisys.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. psychscenehub.com [psychscenehub.com]
- 13. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 14. lecturio.com [lecturio.com]
- 15. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methoxy-dibenzosuberone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic data for the compound 2-Methoxy-dibenzosuberone, also known as 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. A comprehensive search of scientific literature and chemical databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Despite a thorough investigation, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located in the public domain.
Spectroscopic data is crucial for the unequivocal identification and characterization of chemical compounds. In the context of drug development and scientific research, the absence of such data for a specific molecule like this compound presents a significant gap. This document outlines the scope of the search and provides context on the typical experimental protocols used for acquiring such data.
While direct experimental data for the target molecule is unavailable, this guide will present information on the parent compound, Dibenzosuberone, to offer a comparative analytical perspective. It is imperative to note that the following data pertains to the unsubstituted dibenzosuberone and will differ from that of its 2-methoxy derivative.
Spectroscopic Data Summary
As of the latest search, no peer-reviewed and publicly accessible experimental NMR, IR, or MS data for this compound has been found. The following tables provide a placeholder for the anticipated data structure and include comparative data for the parent compound, Dibenzosuberone, where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data for this compound not available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data for this compound not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data for this compound not available |
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data for this compound not available |
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences would be used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A variety of ionization techniques could be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
The absence of comprehensive, publicly available spectroscopic data for this compound highlights a gap in the chemical literature. For researchers and developers working with this compound, the primary course of action would be to synthesize and fully characterize it using modern spectroscopic techniques. The general protocols and workflow outlined in this document provide a standard framework for such an endeavor. Until such data becomes available, any work involving this compound should be approached with the understanding that its foundational spectroscopic characterization is not yet established in the public domain.
The Enigmatic Potential of 2-Methoxy-dibenzosuberone: A Technical Whitepaper for Drug Discovery
A comprehensive analysis of the therapeutic possibilities of 2-Methoxy-dibenzosuberone, drawing from the established bioactivities of its structural analogs and the dibenzosuberone core. This document serves as a foundational guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of this compound is not extensively available in publicly accessible scientific literature. This whitepaper extrapolates potential activities based on the known pharmacology of the dibenzosuberone scaffold and structurally related methoxy-substituted compounds. All quantitative data and experimental protocols provided are for these related molecules and should serve as a reference for designing future investigations into this compound.
Executive Summary
This compound is a derivative of dibenzosuberone, a core scaffold renowned for its utility in the development of tricyclic antidepressants (TCAs). While specific bio-activity studies on the 2-methoxy variant are scarce, the parent molecule and other methoxy-containing compounds exhibit a wide range of pharmacological effects, including neuroactivity and anticancer potential. This document explores these potential therapeutic avenues for this compound, providing a framework for future research and development. We will delve into the established activities of related compounds, present relevant experimental data and protocols, and visualize hypothetical mechanisms of action.
The Dibenzosuberone Core: A Foundation for Neuroactivity
The dibenzosuberone structure is a cornerstone in the synthesis of TCAs, which primarily function by modulating the levels of neurotransmitters in the brain.[1] Compounds containing this tricyclic system have been proven effective in treating depressive disorders and various pain conditions.[1] The most well-known drug in this class, Amitriptyline, is synthesized from a dibenzosuberone precursor.
Hypothetical Signaling Pathway: Tricyclic Antidepressant Action
The primary mechanism of action for TCAs involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. A hypothetical signaling pathway for a dibenzosuberone-based TCA is visualized below.
Caption: Hypothetical mechanism of this compound as a TCA.
The Methoxy Substituent: A Key to Diverse Bioactivity
The presence of a methoxy group can significantly influence the pharmacological profile of a molecule.[2] Methoxy substituents are prevalent in many natural and synthetic drugs, contributing to ligand-target binding, physicochemical properties, and metabolic stability.[2] Studies on various methoxy-containing compounds suggest potential anticancer and anti-inflammatory activities for this compound.
Potential Anticancer Activity
Numerous methoxy-substituted compounds have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
While no specific data exists for this compound, the following table summarizes the in vitro anticancer activity of other methoxy-containing molecules.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-methoxyestradiol (2-ME) | Human Osteosarcoma (MG63) | IC50 (24h) | Varies with dose | [3] |
| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (A375) | IC50 | 0.09 ± 0.01 μM | [4] |
| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (MDA-MB-435S) | IC50 | 0.11 ± 0.01 μM | [4] |
| 7-methoxy-2-phenylbenzo[b]furan derivative (BF3) | Melanoma (WM9) | IC50 | 0.18 ± 0.05 μM | [4] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Liver Cancer (SMMC-7721) | Not specified | Broad-spectrum activity | [5] |
| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Mycobacterium tuberculosis H37Rv | MIC | 2 μmol L-1 | [6] |
MTT Assay for Cell Proliferation (as applied to 2-methoxyestradiol on Osteosarcoma cells) [3]
-
Cell Culture: Human osteosarcoma MG63 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., 2-methoxyestradiol) for different time intervals (e.g., 24, 36, 48 hours).
-
MTT Addition: 20 µl of MTT (5 mg/ml) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The supernatant is discarded, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
The following diagram illustrates a general workflow for investigating the potential anticancer properties of a novel compound like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-dibenzosuberone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzosuberone scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. This technical guide focuses on a specific class of these molecules: 2-methoxy-dibenzosuberone derivatives and their analogs. These compounds have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic steps and biological assays are included to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes.
Introduction
Dibenzosuberone, a tricyclic ketone, and its derivatives are integral to the structure of numerous pharmaceuticals, most notably tricyclic antidepressants like amitriptyline. The rigid, three-dimensional structure of the dibenzosuberone core allows for specific interactions with various biological targets. The introduction of a methoxy group at the 2-position of this scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization. Furthermore, the structural similarity of these compounds to known psychoactive agents suggests their potential as modulators of neurological pathways, including the inhibition of monoamine oxidases (MAOs), which are key enzymes in the metabolism of neurotransmitters.
This guide aims to provide a detailed technical resource for researchers interested in the exploration and development of this compound derivatives as therapeutic agents.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, often involving an intramolecular Friedel-Crafts-type cyclization of a suitably substituted diaryl precursor. A general synthetic strategy is outlined below.
Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
A plausible and efficient route to the this compound core involves the cyclization of 2-((3-methoxyphenyl)methyl)benzoic acid. This method, adapted from the synthesis of the isomeric 3-methoxy-dibenzosuberone, provides a reliable pathway to the target ketone.
Derivatization Strategies
The ketone at the 5-position of the dibenzosuberone core is a versatile functional group for further derivatization. Common modifications include:
-
Grignard Reactions: Addition of organomagnesium halides to the carbonyl group to introduce various alkyl or aryl substituents, followed by dehydration to form an exocyclic double bond.
-
Wittig Reaction: Conversion of the ketone to an alkene with a specific geometry.
-
Reductive Amination: Formation of an amine at the 5-position.
-
Oxime Formation and Etherification: Reaction with hydroxylamine followed by alkylation of the resulting oxime to introduce ether-linked side chains.
These derivatization strategies allow for the synthesis of a diverse library of analogs with varying physicochemical properties and biological activities.
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research points to the potent anticancer activity of benzosuberone analogs, with many acting as inhibitors of tubulin polymerization.[1][2][3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Table 1: In Vitro Anticancer Activity of Benzosuberene Analogs
| Compound ID | Modification | Cell Line | Activity Metric | Value (µM) | Reference |
| KGP18 | 2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | NCI-H460 (Lung) | GI50 | <0.00005 | [3] |
| KGP18 | 2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | - | Tubulin IC50 | 1.7 | [3] |
| Analog 37 | 1-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | NCI-H460 (Lung) | GI50 | 0.00547 | [1] |
| Analog 37 | 1-fluoro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | - | Tubulin IC50 | ~1.0 | [1] |
| Analog 36 | 1-chloro-2-methoxy-5-(3',4',5'-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene | - | Tubulin IC50 | ~1.0 | [2] |
| Analog 42 | 2-methoxy-5-(3',5'-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | - | Tubulin IC50 | ~1.0 | [2] |
Note: GI50 is the concentration for 50% growth inhibition. IC50 for tubulin is the concentration for 50% inhibition of tubulin polymerization.
Neurological Activity: Monoamine Oxidase Inhibition
The structural resemblance of dibenzosuberone derivatives to tricyclic antidepressants suggests their potential to interact with targets in the central nervous system. One such target is monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
Table 2: Monoamine Oxidase Inhibition by Related Compounds
| Compound Class | Target | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoxazole Derivative 1d | MAO-B | IC50 | 0.0023 | | | Benzoxazole Derivative 2e | MAO-B | IC50 | 0.0033 |[4] | | Benzoxazole Derivative 2c | MAO-A | IC50 | 0.670 |[4] | | 2,1-Benzisoxazole Derivative 7a | MAO-B | IC50 | 0.017 | | | 2,1-Benzisoxazole Derivative 5 | MAO-A | IC50 | 3.29 |[5] |
Note: Data for structurally related heterocyclic compounds are presented to indicate the potential for MAO inhibition within this class of molecules.
Experimental Protocols
General Synthetic Protocol for 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
This protocol is adapted from the synthesis of the 3-methoxy isomer and provides a general guideline.
-
Step 1: Ullmann Condensation. To a mixture of 2-bromobenzoic acid, 3-methoxybenzyl alcohol, copper(I) iodide, and potassium carbonate in a suitable solvent (e.g., DMF), heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product, 2-((3-methoxyphenyl)methoxy)benzoic acid.
-
Step 2: Hydrogenolysis. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol) and add a palladium on carbon (10% Pd/C) catalyst. Subject the mixture to hydrogenation (H2 gas) at atmospheric pressure. After completion, filter off the catalyst and concentrate the filtrate to yield 2-((3-methoxyphenyl)methyl)benzoic acid.
-
Step 3: Intramolecular Cyclization. Treat the product from Step 2 with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid) at an elevated temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with ice water and extract the product. Purify the crude product by column chromatography to obtain 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound and control inhibitors (e.g., colchicine) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a pre-warmed (37 °C) 96-well plate. Include vehicle (DMSO) and positive control wells.
-
Initiate the polymerization by adding the cold tubulin/GTP solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37 °C.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Calculate the percentage of inhibition at each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay measures the inhibition of MAO-A and MAO-B by quantifying the production of hydrogen peroxide using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Test compound and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well black plate, add the MAO enzyme (A or B) in MAO Assay Buffer.
-
Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Include vehicle and positive control wells.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe in MAO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time plot).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic versatility of the dibenzosuberone core allows for the creation of a wide range of derivatives with diverse biological activities. The potent inhibition of tubulin polymerization by some analogs highlights their potential as anticancer drugs, while the structural similarities to known psychoactive compounds suggest opportunities for the development of new treatments for neurological disorders through mechanisms such as MAO inhibition.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like characteristics.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of cancer and neurological diseases to validate their therapeutic potential.
-
Exploration of Novel Mechanisms: Investigating other potential biological targets and signaling pathways that may be modulated by this class of compounds.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound derivatives and their analogs.
References
The Discovery and Enduring Legacy of Dibenzo[a,d]cycloheptene Derivatives: A Technical Guide
The dibenzo[a,d]cycloheptene framework, with its central seven-membered ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry. Compounds derived from this core, particularly from the ketone-containing precursor dibenzosuberone, have had a profound impact on the treatment of central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, synthetic evolution, and pharmacological significance of dibenzosuberone and its derivatives, from the serendipitous discovery of the first tricyclic antidepressants to the ongoing exploration of their diverse biological activities.
Discovery and Early Synthesis
The parent tricyclic framework can exist in several forms, including dibenzosuberane (fully saturated central ring), dibenzosuberone (one carbonyl group), and dibenzosuberenone (a carbonyl and a double bond in the central ring).[1] While a few natural products containing a dibenzocycloheptyl system exist, the core compounds themselves are not known to occur naturally.[1]
The initial synthesis of dibenzosuberone was first reported by Triebs and coworkers and later independently by Cope and coworkers.[1] Their approach laid the groundwork for future synthetic endeavors. The development of these synthetic intermediates accelerated significantly in the 1950s with the discovery of their psychotropic properties by Davis and colleagues.[1] This pivotal finding shifted the focus from purely synthetic interest to intensive medicinal chemistry research.[1]
Foundational Synthetic Protocols
The construction of the dibenzosuberone core is the critical first step for accessing its therapeutically important derivatives. Several methods have been established.
Experimental Protocol: Synthesis of Dibenzosuberone via Friedel-Crafts Acylation
This is a widely cited method for creating the tricyclic ketone.[1][2]
-
Starting Material Preparation: 2-phenethylbenzoic acid is converted to its corresponding acid chloride, 2-phenethylbenzoyl chloride.[1]
-
Intramolecular Cyclization: The 2-phenethylbenzoyl chloride is subjected to intramolecular Friedel-Crafts acylation conditions. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used as a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.
-
Reaction Quench and Workup: The reaction is carefully quenched by pouring it onto ice and acid.
-
Purification: The crude dibenzosuberone is then purified, typically by recrystallization or column chromatography, to yield the final product.[1]
Experimental Protocol: Alternative Synthesis of Dibenzosuberone
An alternative route involves the cyclization of 2-bibenzylcarboxylic acid.[3]
-
Intermediate Synthesis: Phthalic anhydride and phenylacetic acid are reacted in the presence of sodium acetate to yield benzalphthalide.[3]
-
Hydrolysis: The benzalphthalide is hydrolyzed under basic conditions to form 2-(Phenylacetyl)benzoic acid.[3]
-
Reduction: The intermediate is reduced via catalytic hydrogenation to give 2-bibenzylcarboxylic acid.[3]
-
Ring Closure: The final ring closure to form dibenzosuberone is achieved by treating the 2-bibenzylcarboxylic acid with polyphosphoric acid.[3]
The Dawn of Tricyclic Antidepressants
The therapeutic potential of the dibenzo[a,d]cycloheptene scaffold was a serendipitous discovery. The research that led to the first tricyclic antidepressants (TCAs) was initially aimed at developing new antipsychotics, building upon the phenothiazine structure. In the late 1950s, scientists at the American pharmaceutical company Merck synthesized amitriptyline.[2][4][5] Though initially investigated for schizophrenia, its antidepressant effects were quickly recognized by clinical investigators.[2][4] This led to its approval by the U.S. Food and Drug Administration (FDA) in 1961 for the treatment of depression.[4][5]
This breakthrough launched a new era in the management of depressive disorders. Amitriptyline became a first-line agent, and its success spurred further research.[1] Key derivatives that followed include:
-
Nortriptyline: The principal active metabolite of amitriptyline, it was later marketed as a separate drug with its own distinct clinical profile.[2][4]
-
Protriptyline: A secondary amine TCA, it is unique among its class for its energizing and wakefulness-promoting effects rather than sedative properties.[6][7]
-
Noxiptiline and Butriptyline: These compounds expanded the range of available TCAs.[2][8]
-
Cyproheptadine: This derivative, incorporating a piperidine ring, was developed as a potent antihistamine and antiserotonergic agent, showcasing the scaffold's versatility.[2]
Table 1: Key Dibenzosuberone Derivatives and Their Primary Applications
| Compound | Class | Primary Application(s) | Year of FDA Approval |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Major Depressive Disorder, Neuropathic Pain, Migraine Prophylaxis[4][5][9] | 1961[4][5] |
| Nortriptyline | Tricyclic Antidepressant (TCA) | Major Depressive Disorder, Chronic Pain[2][4] | 1964 |
| Protriptyline | Tricyclic Antidepressant (TCA) | Depression, Narcolepsy, ADHD, Headache Prophylaxis[6][7] | 1967 |
| Noxiptiline | Tricyclic Antidepressant (TCA) | Depression[1][8] | N/A (Used in Europe) |
| Cyproheptadine | Antihistamine, Antiserotonergic | Allergic Rhinitis, Appetite Stimulant[2] | 1961 |
Synthetic Elaboration and Key Derivatives
Dibenzosuberone serves as a versatile starting material for producing a wide array of biologically active molecules through modification of its carbonyl group.
Synthesis of Amitriptyline
The synthesis of amitriptyline from dibenzosuberone is a classic example of a Grignard reaction.[4]
Experimental Protocol: Synthesis of Amitriptyline from Dibenzosuberone
-
Grignard Reagent Formation: A Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is prepared from 3-(dimethylamino)propyl chloride and magnesium turnings in a dry ether solvent like tetrahydrofuran (THF).[4]
-
Grignard Reaction: A solution of dibenzosuberone in THF is added dropwise to the cooled Grignard reagent.[4][8] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of dibenzosuberone, forming a tertiary alcohol intermediate after an aqueous workup.
-
Dehydration: The resulting intermediate alcohol is dehydrated by heating with hydrochloric acid. This step eliminates a molecule of water and introduces the exocyclic double bond characteristic of amitriptyline.[4]
-
Purification: The final product is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Protriptyline - Wikipedia [en.wikipedia.org]
- 7. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 2-Methoxy-dibenzosuberone and its Analogs as Precursors in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-dibenzosuberone and its structurally related analogs as precursors in the synthesis of pharmacologically active molecules. While direct, large-scale applications of this compound in the synthesis of major commercial drugs are not extensively documented in publicly available literature, the dibenzosuberone scaffold is a cornerstone in the development of several key therapeutics, particularly tricyclic antidepressants (TCAs). This document delves into the chemical properties of this compound, its synthesis, and, pivotally, examines the well-established synthetic pathways of its close analogs to provide a practical framework for researchers in drug discovery and development.
Core Compound Profile: this compound
This compound (CAS No: 17910-72-4) is a tricyclic ketone featuring a central seven-membered ring fused to two benzene rings, with a methoxy group substitution. Its rigid, three-dimensional structure is a key feature of the dibenzosuberone family, which has proven to be a valuable scaffold for interacting with various biological targets.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 17910-72-4 | |
| Molecular Formula | C₁₆H₁₄O₂ | |
| Molecular Weight | 238.29 g/mol | |
| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Physical Form | Yellow Solid | |
| Purity | ≥96% (typical) |
Synthesis and Reactivity
The synthesis of dibenzosuberone derivatives can be achieved through various methods, often involving intramolecular cyclization reactions.[1] While specific high-yield syntheses for the 2-methoxy isomer are proprietary, the general approach often involves Friedel-Crafts type reactions or palladium-catalyzed dehydrogenation of the corresponding dibenzosuberone.[2] The ketone and methoxy functional groups serve as primary handles for further chemical modification to build more complex molecules.
Application of Structural Analogs in Drug Synthesis
Dibenzosuberone in Tricyclic Antidepressants
The unsubstituted dibenzosuberone core is a foundational precursor for several TCAs.[1] A common synthetic strategy involves the attachment of a side chain to the ketone group, followed by dehydration and/or reduction.
A pivotal reaction is the Grignard reaction, which attaches a dimethylaminopropyl functionality to the carbonyl carbon of the dibenzosuberone skeleton.[3] Subsequent dehydration yields the exocyclic double bond characteristic of drugs like amitriptyline.[3]
Precursor for Agomelatine: 7-Methoxy-1-tetralone
Agomelatine, a melatonergic antidepressant, is a prime example of a modern drug synthesized from a methoxy-substituted cyclic ketone precursor.[4][5] Although it is a naphthalene derivative and not a dibenzosuberone, its synthesis is highly relevant for understanding the pathways involving methoxy-aryl precursors. The most common and industrially viable starting material for agomelatine is 7-methoxy-1-tetralone .[4][6]
The synthesis of Agomelatine from 7-methoxy-1-tetralone involves several key transformations. A widely used route includes a Knoevenagel condensation, followed by aromatization, reduction, and acetylation to yield the final product, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.[4][7]
Experimental Protocols and Quantitative Data
This section provides detailed experimental methodologies and associated quantitative data for key synthetic transformations involving dibenzosuberone analogs.
Synthesis of Brominated Amitriptyline Analogs
The synthesis of 3,7- and 1,7-dibromo derivatives of amitriptyline demonstrates the modification of the dibenzosuberone core.[3]
Experimental Protocol: Grignard Reaction with Dibromodibenzosuberone [3]
-
A solution of N,N-dimethylamino-1-propyl-chloride is prepared in dry THF and dried over CaH₂.
-
The freshly prepared solution is added dropwise to magnesium turnings and a crystal of iodine in THF to initiate the Grignard reagent formation. The mixture is heated for 2 hours.
-
The Grignard reagent solution is cooled to 0 °C, and a solution of 3,7-dibromodibenzosuberone in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 26 hours.
-
Workup involves pouring the mixture into a saturated sodium chloride solution and extracting with dichloromethane.
-
The product is purified by column chromatography on silica gel.
| Precursor | Product | Yield | Reference |
| 3,7-Dibromodibenzosuberone | 3,7-Dibromo alcohol intermediate | 65% | [3] |
| 1,7-Dibromodibenzosuberone | 1,7-Dibromo alcohol intermediate | 32% | [3] |
Experimental Protocol: Dehydration to Dibromoamitriptyline [3]
-
The alcohol intermediate obtained from the Grignard reaction is stirred with 85% sulfuric acid at 4 °C for several hours.
-
The reaction mixture is slowly diluted with cold water, basified with sodium hydroxide, and extracted with dichloromethane.
-
The final product is purified from the organic extract.
| Precursor | Product | Yield | Reference |
| 3,7-Dibromo alcohol intermediate | 3,7-Dibromoamitriptyline | 94% | [3] |
Synthesis of Agomelatine from 7-Methoxy-1-Tetralone
A common industrial synthesis of Agomelatine is a multi-step process starting from 7-methoxy-1-tetralone.[6][8]
Experimental Protocol: A Representative Multi-Step Synthesis [6]
-
Step 1 (Addition): 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of n-butyllithium to form 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.
-
Step 2 (Dehydrogenation/Aromatization): The intermediate is treated with a dehydrogenating agent like dichlorodicyanobenzoquinone (DDQ) in a solvent such as toluene at 50-150 °C for 4-20 hours to yield (7-methoxy-1-naphthyl)acetonitrile.
-
Step 3 (Reduction): The nitrile is reduced to the corresponding primary amine, (7-methoxy-1-naphthyl)ethylamine, using a reducing agent like lithium aluminum hydride in tetrahydrofuran at 0-60 °C for 5-24 hours.
-
Step 4 (Acetylation): The resulting amine is acetylated using acetyl chloride in the presence of a base like triethylamine at 0-25 °C for 1-5 hours to produce the final product, Agomelatine.
| Starting Material | Final Product | Overall Yield | Reference |
| 7-methoxy-1-tetralone | Agomelatine | High | Patent literature suggests high overall yields suitable for industrial production.[6] |
Visualization of Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate key synthetic workflows and the biological mechanism of action for drugs derived from these precursors.
General Synthetic Workflow for Dibenzosuberone Derivatives
This diagram outlines a generalized pathway for converting a functionalized dibenzosuberone precursor into a tricyclic antidepressant-like molecule.
Synthetic Pathway of Agomelatine
This workflow details the key stages in the synthesis of Agomelatine, a modern antidepressant, from its common precursor.
Signaling Pathway of Agomelatine
Agomelatine exerts its antidepressant effects through a unique mechanism involving both melatonergic and serotonergic systems.[5]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Agomelatine - Wikipedia [en.wikipedia.org]
- 6. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. US9029420B2 - Agomelatine and pharmaceutical compositions thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-dibenzosuberone, with the IUPAC name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic organic molecule belonging to the dibenzosuberone class of compounds. The dibenzosuberone scaffold is a core structural motif in a variety of biologically active molecules, most notably tricyclic antidepressants.[1] The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow for its potential application in drug discovery.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | [2] |
| CAS Number | 17910-72-4 | [2] |
| Molecular Formula | C₁₆H₁₄O₂ | [2] |
| Molecular Weight | 238.29 g/mol | [2] |
| Physical Form | Yellow Solid | [2] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Aqueous Solubility | Not Available | - |
| pKa (Predicted) | Not Available | - |
| logP (XLogP3) | 3.6 | PubChem |
Experimental Protocols
Given the absence of comprehensive experimental data for this compound, this section provides detailed, standardized protocols for the determination of its key physicochemical properties. These methods are broadly applicable to solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.
-
Once an approximate melting range is observed, the apparatus is allowed to cool.
-
A second sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
-
Aqueous Solubility Determination
Aqueous solubility is a crucial parameter influencing a drug's absorption and distribution.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.
logP (Octanol-Water Partition Coefficient) Determination
The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and interaction with biological targets.
Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):
-
Column and Mobile Phase: A C18 reversed-phase HPLC column is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known logP values. The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
logP Calculation: The retention time of this compound is used to calculate its capacity factor. The logP value is then determined by interpolating from the calibration curve.
Logical Workflow: Drug Discovery and Development
The dibenzosuberone scaffold is a well-established pharmacophore in medicinal chemistry. The following diagram illustrates a generalized workflow for the discovery and development of a new chemical entity (NCE) based on the this compound core, targeting, for example, neurological disorders.
A generalized workflow for drug discovery and development.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals due to its structural relationship to known therapeutic agents. While a complete experimental physicochemical profile is not currently in the public domain, this guide provides the foundational knowledge of its known properties and detailed methodologies for determining the outstanding parameters. The outlined experimental protocols and the conceptual drug discovery workflow serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. Accurate characterization of its physicochemical properties is a critical first step in the rational design and development of novel drug candidates.
References
In Silico Prediction of 2-Methoxy-dibenzosuberone Targets: A Technical Guide
This technical guide provides a comprehensive overview of a hypothetical in silico study to predict the molecular targets of 2-Methoxy-dibenzosuberone. The methodologies and workflows described are based on established computational drug discovery and target identification approaches.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the application of computational tools for elucidating the mechanism of action of small molecules.
Introduction to this compound
This compound is a derivative of dibenzosuberone, a tricyclic compound.[4][5] Dibenzosuberone-containing molecules have been explored for various biological activities, including as tricyclic antidepressants.[4] The addition of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, affecting its binding affinity to targets, metabolic stability, and overall pharmacological profile.[6] Elucidating the molecular targets of this compound is crucial for understanding its potential therapeutic applications and off-target effects. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about the bioactivity of such compounds.[1][7]
Hypothetical In Silico Target Prediction Workflow
A multi-pronged in silico approach was designed to predict the targets of this compound. This workflow, depicted below, combines ligand-based and structure-based methods to enhance the reliability of the predictions. The consensus from multiple methods is often used to prioritize targets for experimental validation.[8][9]
Methodologies and Hypothetical Results
Ligand-Based Target Prediction
Ligand-based methods compare the query molecule to a database of known bioactive compounds. The principle is that structurally similar molecules are likely to have similar biological targets.
-
Input: The 2D structure of this compound is converted to a canonical SMILES string.
-
Tool Submission: The SMILES string is submitted to various web-based target prediction servers, such as SwissTargetPrediction, SEA (Similarity Ensemble Approach), and MolTarPred.[8][9]
-
Prediction Principle: These tools compare the input molecule's topology, fingerprints (e.g., ECFP4), or shape to their internal databases of known ligand-target interactions.[8][9]
-
Output: A ranked list of potential targets is generated based on a similarity score or probability.
The following table summarizes the hypothetical top-ranking potential targets for this compound from three different ligand-based prediction tools.
| Target Name | UniProt ID | Prediction Tool | Score/Probability | Target Class |
| Mu-type opioid receptor | P35372 | SwissTargetPrediction | 0.85 (Probability) | GPCR |
| Mu-type opioid receptor | P35372 | MolTarPred | 0.79 (Confidence) | GPCR |
| Mu-type opioid receptor | P35372 | SEA | 1.2e-8 (E-value) | GPCR |
| 5-hydroxytryptamine receptor 2A | P28223 | SwissTargetPrediction | 0.72 (Probability) | GPCR |
| 5-hydroxytryptamine receptor 2A | P28223 | MolTarPred | 0.68 (Confidence) | GPCR |
| Sodium-dependent serotonin transporter | P31645 | SwissTargetPrediction | 0.65 (Probability) | Transporter |
| Sodium-dependent serotonin transporter | P31645 | MolTarPred | 0.61 (Confidence) | Transporter |
| Histamine H1 receptor | P35367 | SwissTargetPrediction | 0.58 (Probability) | GPCR |
| Cyclooxygenase-2 (COX-2) | P35354 | MolTarPred | 0.55 (Confidence) | Enzyme |
| Cyclooxygenase-2 (COX-2) | P35354 | SEA | 5.4e-6 (E-value) | Enzyme |
| Mitogen-activated protein kinase 14 (MAPK14/p38α) | Q16539 | MolTarPred | 0.52 (Confidence) | Kinase |
Table 1: Hypothetical Ligand-Based Target Prediction Results for this compound.
Structure-Based Target Prediction (Reverse Docking)
In reverse docking, a single ligand is docked into the binding sites of a large collection of protein structures to identify those with high binding affinity.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Receptor Library: A library of human protein crystal structures is prepared. This can be a curated subset from the Protein Data Bank (PDB) focusing on druggable targets.
-
Molecular Docking: A docking program like AutoDock Vina is used to systematically place the ligand into the binding pocket of each receptor in the library.[10]
-
Scoring and Ranking: The binding affinity of the ligand for each receptor is calculated as a docking score (e.g., in kcal/mol). Targets are ranked based on the most favorable (most negative) scores.
The table below shows hypothetical binding affinities of this compound to the top-ranked targets identified through a reverse docking screen.
| Target Name | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Mu-type opioid receptor | 4DKL | -9.8 | Asp147, Tyr326, His54 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| 5-hydroxytryptamine receptor 2A | 6A93 | -8.9 | Asp155, Ser242, Phe340 |
| Mitogen-activated protein kinase 14 (MAPK14/p38α) | 3HEC | -8.5 | Lys53, Met109, Asp168 |
| Sodium-dependent serotonin transporter | 5I6X | -8.1 | Asp98, Tyr176, Phe335 |
Table 2: Hypothetical Structure-Based Target Prediction Results for this compound.
Consensus Analysis and Pathway Visualization
By combining the results from both ligand-based and structure-based approaches, a consensus list of high-confidence targets can be generated. The Mu-type opioid receptor, 5-HT2A receptor, and COX-2 appear as strong hypothetical targets based on our simulated data.
The potential involvement of this compound in the MAPK signaling pathway, as suggested by the prediction of MAPK14 as a target, warrants further investigation.[11] A simplified diagram of this pathway is presented below.
Similarly, the predicted interaction with the Mu-type opioid receptor suggests a potential role in analgesia or other CNS-related effects.
Conclusion and Future Directions
This in-depth technical guide outlines a hypothetical yet plausible in silico investigation to predict the biological targets of this compound. The computational analysis suggests that this compound may interact with targets in the central nervous system, such as the Mu-type opioid receptor and the 5-HT2A receptor, as well as enzymes involved in inflammation like COX-2 and MAPK14.
These in silico predictions provide a strong foundation for subsequent experimental validation. Future work should focus on in vitro binding assays and functional assays to confirm the interactions with the high-confidence predicted targets. For instance, radioligand binding assays could determine the binding affinity (Ki) of this compound for the mu-opioid receptor.[12] Furthermore, cell-based assays could be employed to assess its functional activity (e.g., agonist or antagonist) at these receptors and its inhibitory effect on predicted enzyme targets. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.[3][13]
References
- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging trends in computational approaches for drug discovery in molecular biology | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding characteristics of [3H]14-methoxymetopon, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Target Identification with Machine Learning: How to Choose Negative Examples | MDPI [mdpi.com]
The Dibenzosuberone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzosuberone scaffold, a tricyclic framework consisting of two benzene rings fused to a central seven-membered ring, has long been a cornerstone in medicinal chemistry. Its unique conformational flexibility and amenability to chemical modification have established it as a "privileged scaffold" – a molecular structure capable of providing ligands for diverse biological targets. This technical guide provides a comprehensive review of the dibenzosuberone core, detailing its synthesis, diverse biological activities, and the underlying mechanisms of action.
Synthesis of the Dibenzosuberone Core and Its Derivatives
The classical synthesis of the dibenzosuberone core typically involves an intramolecular Friedel-Crafts acylation of a 2-phenethylbenzoic acid derivative.[1][2] This versatile approach allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships (SAR).
A general synthetic workflow is depicted below:
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxy-dibenzosuberone
Introduction
2-Methoxy-dibenzosuberone is a tricyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid dibenzo[a,d]cycloheptene framework is a common scaffold in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The outlined procedure is based on a well-established multi-step synthetic route commencing from commercially available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process:
-
Condensation: Phthalic anhydride and 3-methoxyphenylacetic acid undergo a condensation reaction to form (3-methoxybenzal)phthalide.
-
Reduction: The resulting phthalide is hydrogenated to yield 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid.
-
Intramolecular Cyclization: The benzoic acid derivative is then cyclized using a dehydrating agent to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (3-methoxybenzal)phthalide
A mixture of phthalic anhydride (89.6 g, 0.605 mol), 3-methoxyphenylacetic acid (100.5 g, 0.605 mol), and freshly fused sodium acetate (3.0 g) is heated to 255°C for 1 hour under a Dean-Stark apparatus to remove the water formed during the reaction.[1] The resulting orange melt is carefully poured onto a heat-resistant surface, such as aluminum foil, and allowed to solidify upon cooling.[1] The crude solid is then recrystallized from absolute ethanol (2500 ml) to yield (3-methoxybenzal)phthalide as a yellow solid.[1]
Step 2: Synthesis of 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid
The (3-methoxybenzal)phthalide (111.5 g, 0.441 mol) obtained from the previous step is dissolved in absolute ethanol (3000 ml).[1] To this solution, Raney nickel (approximately 6 tablespoons) is added as a catalyst for hydrogenation.[1] The reaction mixture is then subjected to hydrogenation at 25°C under a pressure of 40 psi until the reaction is complete.[1] The catalyst is subsequently removed by filtration through a pad of Celite or a similar filter aid.[1] The filtrate is concentrated under reduced pressure to remove the solvent. The oily residue is slurried with methylene chloride (1000 ml) and extracted with a saturated aqueous solution of sodium bicarbonate (3 x 500 ml).[1] The combined basic aqueous extracts are warmed on a steam bath to remove any residual methylene chloride and then filtered. The filtrate is acidified with 6 N hydrochloric acid to precipitate the product. The resulting white solid, 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid, is collected by filtration.[1]
Step 3: Synthesis of this compound
The 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid (70.9 g, 0.276 mol) is treated with polyphosphoric acid (437 g) and the mixture is heated to 100°C for 2 hours.[1] After the reaction is complete, the mixture is hydrolyzed by carefully pouring it into ice water. The aqueous phase is then extracted with diethyl ether (3 x 300 ml).[1] The combined ethereal extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 150 ml) and water (2 x 150 ml).[1] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. Treatment of the residue with diethyl ether affords this compound as a light yellow solid.[1]
Data Presentation
| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Melting Point (°C) |
| 1 | (3-methoxybenzal)phthalide | Phthalic anhydride, 3-methoxyphenylacetic acid | Sodium acetate, Absolute ethanol | 255°C, 1 hour | 73% | 119-123 |
| 2 | 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid | (3-methoxybenzal)phthalide | Raney nickel, Absolute ethanol, Methylene chloride, Sodium bicarbonate (aq), Hydrochloric acid (6N) | 25°C, 40 psi | 63% | 119-122 |
| 3 | This compound | 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid | Polyphosphoric acid, Diethyl ether, Sodium bicarbonate (aq) | 100°C, 2 hours | 92% | 74-76 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 2-Methoxy-dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-dibenzosuberone is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices, such as plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols based on established analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which are anticipated to be suitable for the quantification of this compound. While specific validated methods for this compound are not widely published, the following protocols for analogous compounds can serve as a robust starting point for method development and validation.
Analytical Approaches
The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[2] It is particularly well-suited for non-volatile and thermally labile compounds.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quantifying compounds with a chromophore.[3][4] Its sensitivity may be lower than MS detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the analyte.[5][6]
Data Presentation: Expected Quantitative Parameters
Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key quantitative parameters that should be evaluated during the validation of an analytical method for this compound. The expected ranges are based on typical values for small molecule drug quantification assays.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99[7] |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10; Within 20% of nominal value[7] |
| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Intra-day & Inter-day: < 15% (< 20% at LOQ)[8] |
| Accuracy (%Bias) | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at LOQ)[8] |
| Recovery (%) | The efficiency of the sample preparation process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and assessed |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various storage and handling conditions |
Experimental Protocols
The following are detailed protocols that can be adapted for the quantification of this compound.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a general procedure for the quantification of a small molecule drug in a biological matrix, which will require optimization for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Human plasma (blank)
-
Reagents for sample preparation (e.g., protein precipitation solvent, liquid-liquid extraction solvents, or solid-phase extraction cartridges)
2. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high).
4. Sample Preparation (Choose one of the following methods)
-
a) Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
b) Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[8]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
c) Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and IS with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
5. LC-MS/MS Conditions (To be optimized)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI or APCI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by infusion.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
Protocol 2: HPLC-UV Quantification of this compound in a Pharmaceutical Formulation
This protocol is suitable for the quantification of this compound in dosage forms like tablets or capsules.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid or other suitable buffer components
-
Pharmaceutical formulation containing this compound
2. Instrumentation
-
An HPLC system equipped with a UV-Vis detector.
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (or empty the contents of capsules).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. HPLC-UV Conditions (To be optimized)
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (likely in the range of 200-400 nm).
5. Data Analysis
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample solution from the calibration curve and determine the amount per dosage unit.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General workflow for sample preparation and analysis.
Caption: Key parameters for analytical method validation.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mcmed.us [mcmed.us]
- 6. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-dibenzosuberone in Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methoxy-dibenzosuberone is an investigational compound. The data presented herein are hypothetical and for illustrative purposes, designed to guide the experimental evaluation of novel compounds based on the dibenzosuberone scaffold. Methodologies are based on established preclinical protocols for antidepressant drug discovery.
Introduction
The dibenzosuberone scaffold is a core structural component of several clinically effective tricyclic antidepressants (TCAs).[1][2] These agents have historically been a cornerstone in the management of major depressive disorder. TCAs primarily function by inhibiting the reuptake of key monoamine neurotransmitters, such as serotonin and norepinephrine, in the synaptic cleft.[3] The introduction of a methoxy (-OCH₃) group to a pharmacologically active core can significantly influence its properties, including binding affinity, selectivity, metabolic stability, and blood-brain barrier permeability.[4][5][6] The strategic placement of a methoxy group on the dibenzosuberone ring, creating this compound, represents a rational design approach aimed at potentially refining the pharmacological profile of this established antidepressant scaffold.
These application notes provide a hypothesized pharmacological profile for this compound and detail the essential experimental protocols required for its evaluation as a potential antidepressant agent.
Hypothesized Mechanism of Action
Based on its structural similarity to TCAs, this compound is postulated to exert its antidepressant effects primarily by acting as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] By blocking these transporters, the compound would increase the synaptic concentrations of serotonin and norepinephrine, key neurotransmitters implicated in mood regulation. The 2-methoxy substitution may modulate the potency and selectivity for these transporters compared to older TCAs, potentially leading to an improved efficacy or side-effect profile. An essential part of the preclinical evaluation is to also assess its activity at the dopamine transporter (DAT) and its potential for off-target effects, such as monoamine oxidase (MAO) inhibition.
Data Presentation: Hypothesized Pharmacological Profile
The following tables summarize the expected results from key in vitro and in vivo assays for this compound, benchmarked against the well-characterized TCA, Amitriptyline.
Table 1: In Vitro Monoamine Transporter Inhibition This table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of this compound in inhibiting the major monoamine transporters.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT/NET Selectivity Ratio |
| This compound | 12.5 | 25.2 | > 1000 | 0.5 |
| Amitriptyline | 20.1 | 45.5 | > 1500 | 0.44 |
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition This table shows the hypothesized inhibitory activity against the two major MAO isoforms to assess potential for off-target effects.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | > 50 | > 50 |
| Clorgyline (Control) | 0.01 | 15.2 |
| Selegiline (Control) | 8.5 | 0.02 |
Table 3: In Vivo Antidepressant-Like Efficacy in Mice This table summarizes the expected outcomes from two standard behavioral models of depression, the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9][10] Data are presented as the mean percentage reduction in immobility time compared to vehicle-treated controls.
| Compound | Dose (mg/kg, i.p.) | Forced Swim Test (% Reduction in Immobility) | Tail Suspension Test (% Reduction in Immobility) |
| This compound | 10 | 45% | 52% |
| This compound | 20 | 65% | 70% |
| Amitriptyline (Control) | 10 | 55% | 60% |
Experimental Protocols
Protocol 1: Monoamine Transporter Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of the test compound for SERT, NET, and DAT using membranes from cells expressing the respective human transporters.[11][12][13]
Materials:
-
Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.[14][15][16]
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[11][12]
-
Non-specific binding controls: Fluoxetine (SERT), Desipramine (NET), Cocaine (DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Assay Buffer + 25 µL radioligand + 200 µL membrane preparation.
-
Non-specific Binding: 25 µL non-specific control (e.g., 10 µM Desipramine) + 25 µL radioligand + 200 µL membrane preparation.
-
Test Compound: 25 µL test compound dilution + 25 µL radioligand + 200 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the specific transporter protocol.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer.[11]
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine IC₅₀ values by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol assesses the inhibitory potential of the test compound against recombinant human MAO-A and MAO-B enzymes.[17][18][19][20]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Substrate: Kynuramine (a substrate for both isoforms).
-
Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).
-
Detection Reagents: Horseradish peroxidase (HRP), Amplex® Red.
-
Black, 96-well microplate and a fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, test compound dilutions, and control inhibitors in MAO Assay Buffer. Prepare a detection cocktail containing HRP and Amplex® Red.
-
Assay Setup: To each well of a black 96-well plate, add:
-
50 µL of MAO Assay Buffer.
-
10 µL of test compound dilution or control inhibitor.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the kynuramine substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate IC₅₀ values using non-linear regression.
Protocol 3: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant efficacy.[7][9][21][22]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound (this compound) and vehicle control.
-
Transparent cylindrical tanks (20 cm diameter, 30 cm height).
-
Water maintained at 23-25°C, filled to a depth of 15 cm.
-
Video recording system.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Procedure: Gently place each mouse into an individual water-filled cylinder. The test duration is 6 minutes.[7]
-
Recording: Video record the entire 6-minute session for later analysis.
-
Post-Test Care: After the test, remove the mice, dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.[7] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 4: Tail Suspension Test (TST) in Mice
The TST is another primary screening tool for assessing antidepressant-like activity.[8][10][23][24]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound and vehicle control.
-
Suspension box or a horizontal bar from which to suspend the mice.
-
Adhesive tape.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes prior to the test.
-
Suspension: Suspend each mouse individually by its tail using adhesive tape. The tape should be attached approximately 1 cm from the tip of the tail and secured to the suspension bar. The mouse's body should hang approximately 50 cm above the floor.
-
Recording and Scoring: Video record the session. A trained observer, blind to the treatment groups, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Calculate the mean immobility time for each group and analyze for statistically significant differences.
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound at the synapse.
Caption: Preclinical workflow for antidepressant drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test [jove.com]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. evotec.com [evotec.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. youtube.com [youtube.com]
- 23. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application of 2-Methoxy-Substituted Compounds in Cancer Cell Lines: A Focus on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
Introduction:
Data Presentation: Quantitative Analysis of DMC Efficacy
The inhibitory effects of DMC on the proliferation of various human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data below summarizes the IC50 values of DMC in different cervical and hepatocellular carcinoma cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | [1] |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | [1] |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [1] |
| BEL-7402/5-FU | Hepatocellular Carcinoma (5-FU resistant) | Not explicitly stated, but potent cytotoxicity reported. | [2] |
Mechanism of Action
DMC has been demonstrated to induce apoptosis and cause cell cycle arrest in cancer cells through multiple mechanisms:
-
Induction of Apoptosis: DMC triggers programmed cell death, which is characterized by an increase in DNA damage.[1] The apoptotic mechanism is primarily mediated through the mitochondria-dependent pathway.[2] This is further supported by the observation that DMC treatment leads to a significant increase in apoptotic cell death compared to untreated cells.[1]
-
Cell Cycle Arrest: Treatment with DMC leads to an accumulation of cells in a specific phase of the cell cycle. In HeLa cervical cancer cells, an increase in the number of cells in the G0/G1 phase was observed.[1] Similarly, in BEL-7402/5-FU hepatocellular carcinoma cells, DMC induced G1 cell cycle arrest.[2] This arrest is mediated by the downregulation of key cell cycle proteins, including cyclin D1 and CDK4.[2]
-
Modulation of Signaling Pathways: The anticancer effects of DMC are linked to its ability to modulate critical signaling pathways. In 5-FU-resistant hepatocellular carcinoma cells, DMC was found to suppress the PI3K/AKT signaling axis.[2] This suppression, in turn, leads to an increase in p53 levels and inhibition of NF-κB nuclear localization, ultimately contributing to apoptosis and cell cycle arrest.[2]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer effects of DMC.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DMC on cancer cells.
-
Materials:
-
DMC stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., HeLa, C-33A, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of DMC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the DMC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of DMC on cell cycle distribution.
-
Materials:
-
DMC
-
Cancer cell lines
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of DMC for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis induced by DMC.
-
Materials:
-
DMC
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with DMC for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
The following diagrams illustrate the signaling pathways affected by DMC and a general experimental workflow.
Caption: Signaling pathway of DMC in cancer cells.
Caption: Experimental workflow for DMC anticancer assessment.
References
- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functionalization of Dibenzosuberone via Grignard Reaction for Drug Development
Introduction
Dibenzosuberone and its derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of many tricyclic antidepressants (TCAs) and other biologically active compounds.[1][2][3][4] The functionalization of the dibenzosuberone core at the C5 carbonyl position is a key strategy for the synthesis of novel therapeutic agents. The Grignard reaction, a powerful and versatile carbon-carbon bond-forming method, is extensively employed for this purpose.[5] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of dibenzosuberone, yielding a tertiary alcohol.[5][6] This intermediate serves as a versatile precursor for a wide range of derivatives with potential applications in drug discovery and development.[6]
Mechanism and Application
The Grignard reaction with dibenzosuberone proceeds via the nucleophilic attack of the carbanion-like component of the Grignard reagent on the carbonyl carbon. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to afford the tertiary alcohol.[6] This transformation allows for the introduction of a diverse array of alkyl, aryl, and other organic moieties at the C5 position, enabling the systematic exploration of the structure-activity relationship (SAR) of dibenzosuberone-based compounds. A notable application is in the synthesis of precursors to drugs like Amitriptyline, a widely prescribed TCA.[4][7][8]
Challenges and Optimization
Despite its utility, the Grignard reaction with dibenzosuberone can be prone to side reactions, leading to impurities. Common side products include Wurtz coupling products from the organohalide, reduction of the ketone to a secondary alcohol, and enolization of the ketone, which regenerates the starting material upon workup.[9] To mitigate these issues and improve the yield of the desired tertiary alcohol, several optimization strategies can be employed:
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent towards the carbonyl carbon, suppressing enolization.[9]
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) can favor the desired nucleophilic addition over competing side reactions.[9]
-
"Turbo-Grignard" Reagents: The use of lithium chloride (LiCl) to form a more reactive "Turbo-Grignard" reagent can help overcome the kinetic barrier to addition with sterically hindered ketones.[9]
Data Presentation
The following tables summarize quantitative data for typical Grignard reactions involving dibenzosuberone and its derivatives.
Table 1: Grignard Reaction for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol [5]
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5H-dibenzo[a,d]cyclohepten-5-one | 206.24 | 10.0 g | 1.0 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 17.8 mL | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Reaction Conditions | |||
| Reaction Time | - | 2-3 hours | - |
| Reaction Temperature | - | 0 °C to room temperature | - |
| Product Information | |||
| Product | 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol | ||
| Molar Mass ( g/mol ) | 222.28 | ||
| Theoretical Yield | 10.78 g | ||
| Typical Yield Range | 80-90% |
Table 2: Grignard Reaction with Brominated Dibenzosuberone Derivatives [7][10]
| Starting Material | Grignard Reagent | Product | Yield |
| 3,7-dibromodibenzosuberone | 3-dimethylamino-1-propylmagnesium chloride | 3,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 65% |
| 1,7-dibromodibenzosuberone | 3-dimethylamino-1-propylmagnesium chloride | 1,7-dibromo-5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 32% |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction [5]
Materials:
-
5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (48.5 mmol) of 5H-dibenzo[a,d]cyclohepten-5-one. Dissolve the ketone in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Grignard Reagent Addition: Transfer 17.8 mL (53.4 mmol, 1.1 equivalents) of the 3.0 M methylmagnesium bromide solution in diethyl ether to a dropping funnel. Add the Grignard reagent dropwise to the cooled solution of dibenzosuberone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Reaction Quenching and Workup: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Stir the mixture vigorously for 15-20 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all the organic layers and wash them with 50 mL of brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reaction with a Dibenzosuberone Derivative and Subsequent Dehydration [4][7][10]
Materials:
-
Dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone)
-
Organohalide (e.g., N,N-dimethylamino-1-propyl-chloride)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
85% Sulfuric acid
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (0.51 g) and a crystal of iodine in a flame-dried flask under an inert atmosphere.[10]
-
Add a small amount of anhydrous THF to cover the magnesium.[10]
-
Prepare a solution of the organohalide (e.g., freshly prepared N,N-dimethylamino-1-propyl-chloride, 2.5 g) in dry THF (20 mL).[10]
-
Add a small portion of the organohalide solution to the magnesium suspension to initiate the reaction.
-
Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, heat the mixture with stirring for 2 hours to ensure complete formation of the Grignard reagent.[10]
-
-
Reaction with Dibenzosuberone Derivative:
-
Dissolve the dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone, 3.66 g) in anhydrous THF (50 mL) in a separate flask under an inert atmosphere.[10]
-
Cool the dibenzosuberone solution to 0 °C in an ice bath.[10]
-
Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel.[10]
-
Allow the reaction mixture to stir at room temperature overnight.[10]
-
-
Workup and Isolation of the Tertiary Alcohol:
-
Quench the reaction by pouring it into a saturated solution of sodium chloride.[10]
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[10]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.[10]
-
Purify the product by column chromatography on silica gel.[10]
-
-
Dehydration to the Alkene:
-
Dissolve the purified tertiary alcohol (0.2 g) in 85% sulfuric acid (20 mL) and stir for 3 hours at 4 °C.[4]
-
Slowly dilute the reaction mixture with cold water, make it alkaline with sodium hydroxide, and extract with dichloromethane (3 x 30 mL).[4]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dehydrated product.[4]
-
Visualizations
Caption: Experimental workflow for the Grignard functionalization of dibenzosuberone.
Caption: Logical workflow for drug development using dibenzosuberone functionalization.
References
- 1. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Methoxy-dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-dibenzosuberone is a derivative of the dibenzosuberone scaffold, a core structure found in various biologically active compounds. Dibenzosuberone derivatives have been investigated for a range of therapeutic applications, including as tricyclic antidepressants and p38 MAP kinase inhibitors.[1][2] Given its structural similarity to other bioactive molecules, this compound is a compelling candidate for high-throughput screening (HTS) to identify and characterize its potential biological activities. The methoxy group, prevalent in many natural and synthetic drugs, can significantly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[3]
These application notes provide detailed protocols for a selection of HTS assays suitable for screening this compound against common drug target classes, including G-Protein Coupled Receptors (GPCRs), ion channels, and tubulin. The choice of these targets is guided by the known activities of structurally related compounds.[1][4] The successful implementation of HTS is a multidisciplinary effort, requiring careful assay design and validation to ensure robust and biologically relevant results.[5]
G-Protein Coupled Receptor (GPCR) Activation Assays
GPCRs represent a major class of drug targets, with over 30% of FDA-approved drugs acting on them.[6] HTS assays for GPCRs are crucial for identifying new ligands.[7] Cell-based assays that measure changes in second messenger concentrations, such as calcium (Ca2+) or cyclic AMP (cAMP), upon GPCR activation are widely used.[6][8]
Application Note: Calcium Flux Assay for Gq-Coupled GPCRs
This assay is designed to identify compounds that modulate the activity of Gq-coupled GPCRs by measuring changes in intracellular calcium levels. Upon activation, Gq-coupled receptors stimulate phospholipase C, leading to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based calcium flux HTS assay.
Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the target Gq-coupled GPCR.
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
384-well black, clear-bottom microplates.
-
This compound compound library.
-
Known agonist and antagonist for the target GPCR (positive controls).
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR®).[9]
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay medium. Aspirate the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in assay medium.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's liquid handler to add the compounds to the wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the calcium mobilization peak.
-
For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.
Data Presentation
| Compound | Concentration (µM) | Max Fluorescence Change (ΔF/F) | EC50/IC50 (µM) |
| Agonist Control | 1 | 3.5 ± 0.2 | 0.15 |
| Antagonist Control | 10 | 0.1 ± 0.05 (in presence of agonist) | 1.2 |
| This compound | 0.1 | Experimental Value | Calculated Value |
| 1 | Experimental Value | ||
| 10 | Experimental Value |
Ion Channel Modulation Assays
Ion channels are critical drug targets, and their malfunction is implicated in numerous diseases.[10][11] HTS technologies for ion channels include fluorescence-based assays and automated electrophysiology.[9][10] Fluorescence-based assays using ion-specific or voltage-sensitive dyes are well-suited for primary screening.[11][12]
Application Note: Thallium Flux Assay for Potassium Channels
This assay is a common fluorescence-based HTS method to identify modulators of potassium (K+) channels. It utilizes the fact that thallium ions (Tl+) can pass through K+ channels and can be detected by a Tl+-sensitive fluorescent dye, providing a surrogate measure of K+ channel activity.[13]
Signaling Pathway Diagram
Caption: Principle of the thallium flux assay for potassium channels.
Protocol: Thallium Flux Assay
Materials:
-
CHO cells (or other suitable host cells) stably expressing the target potassium channel.
-
Assay Buffer: Chloride-free buffer (e.g., replacing NaCl with Na-gluconate).
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
384-well black, clear-bottom microplates.
-
This compound compound library.
-
Known channel opener and blocker (positive controls).
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Compound Pre-incubation: Remove culture medium and add Assay Buffer containing the test compounds (this compound) or controls. Incubate for 15-30 minutes at room temperature.
-
Dye Loading: Add the thallium-sensitive dye to all wells and incubate as per the manufacturer's instructions (typically 60-90 minutes at room temperature).
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader and begin kinetic measurement (e.g., excitation ~485 nm, emission ~525 nm).
-
After establishing a baseline, use the instrument's liquid handler to add the Stimulus Buffer containing thallium sulfate.
-
Continue recording fluorescence for 1-2 minutes to measure the rate of thallium influx.
-
The rate of fluorescence increase is proportional to the activity of the potassium channel.
Data Presentation
| Compound | Concentration (µM) | Rate of Tl+ Influx (RFU/s) | % Activity (vs. Control) | IC50 / EC50 (µM) |
| Channel Opener | 10 | 150.5 ± 12.1 | 100% (defined) | 2.5 |
| Channel Blocker | 10 | 5.2 ± 1.8 | 3.5% | 0.8 |
| This compound | 0.1 | Experimental Value | Calculated Value | Calculated Value |
| 1 | Experimental Value | Calculated Value | ||
| 10 | Experimental Value | Calculated Value |
Tubulin Polymerization Assay
Microtubules are dynamic polymers essential for cell division and structure, making them a key target for anti-cancer drugs.[14] The anti-cancer agent 2-Methoxyestradiol, which shares a methoxy functional group, is known to exert its effects through microtubule depolymerization.[4] Fluorescence-based assays provide a sensitive and high-throughput method to screen for compounds that interfere with tubulin polymerization.[14][15]
Application Note: Fluorescence-Based Tubulin Polymerization Assay
This biochemical assay measures the effect of compounds on the in vitro polymerization of purified tubulin. It uses a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence.[14][16] This allows for the real-time monitoring of microtubule formation and the identification of both polymerization inhibitors and enhancers.[15]
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Protocol: Tubulin Polymerization Assay
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain).[16][17]
-
Tubulin General Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[16]
-
GTP solution (100 mM).
-
DAPI (4',6-diamidino-2-phenylindole) fluorescent reporter.
-
Glycerol (as a polymerization enhancer).[16]
-
384-well black microplates.
-
This compound compound library.
-
Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls.
-
Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin in General Polymerization Buffer to a final concentration of 2 mg/mL. Prepare a master mix containing the tubulin solution, GTP (1 mM final), DAPI (e.g., 10 µM final), and glycerol (10% final).
-
Compound Plating: Add serial dilutions of this compound and control compounds to the wells of a pre-warmed (37°C) 384-well plate.
-
Initiate Polymerization: Add the cold tubulin master mix to the wells to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence (e.g., excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Determine the final polymer mass from the fluorescence at the steady-state plateau.
-
Calculate the percent inhibition or promotion relative to a DMSO vehicle control.
-
Data Presentation
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition of Vmax | IC50 (µM) |
| Vinblastine (Inhibitor) | 1 | 15.3 ± 2.5 | 85% | 0.5 |
| Paclitaxel (Promoter) | 1 | 155.8 ± 10.4 | -52% (% Promotion) | N/A (EC50) |
| DMSO Control | - | 102.1 ± 8.9 | 0% | N/A |
| This compound | 0.1 | Experimental Value | Calculated Value | Calculated Value |
| 1 | Experimental Value | Calculated Value | ||
| 10 | Experimental Value | Calculated Value |
Conclusion
The protocols outlined provide robust frameworks for the high-throughput screening of this compound against three high-value target classes. These assays are designed for efficiency and are amenable to the automation required for large-scale screening campaigns.[5] Positive hits identified through these primary screens should be confirmed and further characterized using orthogonal, lower-throughput assays to validate their mechanism of action.[6] The versatility of HTS allows for the rapid exploration of the biological activity of novel compounds, accelerating the early stages of the drug discovery process.[18][19]
References
- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. criver.com [criver.com]
- 10. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 18. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Methoxy-dibenzosuberone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxy-dibenzosuberone is a tricyclic compound featuring a central seven-membered ring fused to two benzene rings, one of which is substituted with a methoxy group. The dibenzosuberone scaffold is a key structural motif in a variety of biologically active molecules, including antidepressants and potential anticancer agents.[1] Derivatization of the core this compound structure is a common strategy in medicinal chemistry to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. These application notes provide detailed protocols for the synthesis of novel derivatives of this compound, focusing on the formation of oxime and O-alkylated oxime derivatives at the C5-ketone position.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the conversion of the ketone functionality in this compound to an oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and pyridine (10:1 v/v).
-
Add hydroxylamine hydrochloride (4 equivalents) to the solution.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound oxime.
Protocol 2: Synthesis of O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone Oxime
This protocol details the O-alkylation of the newly synthesized oxime to introduce a side chain known to be important for the biological activity of related compounds.
Materials:
-
This compound Oxime (from Protocol 1)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
To a solution of this compound Oxime (1 equivalent) in acetone, add powdered potassium carbonate (3 equivalents).
-
Add 2-(Dimethylamino)ethyl chloride hydrochloride (1.5 equivalents) to the suspension.
-
Reflux the reaction mixture for 16 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to afford the pure O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone oxime.
Data Presentation
Table 1: Summary of Quantitative Data for the Derivatization of this compound
| Derivative | Starting Material | Reaction Type | Yield (%) | Purity (%) (by HPLC) |
| This compound Oxime | This compound | Oximation | 85 | >98 |
| O-(2-(Dimethylamino)ethyl)-2-methoxy-dibenzosuberone Oxime | This compound Oxime | O-alkylation | 72 | >99 |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step derivatization process starting from this compound.
Caption: Synthetic workflow for the derivatization of this compound.
Hypothetical Signaling Pathway
Derivatives of dibenzosuberone have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[2][3] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a derivative.
References
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing 2-Methoxy-dibenzosuberone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed animal models and experimental protocols for evaluating the pharmacological effects of 2-Methoxy-dibenzosuberone, a novel compound with a dibenzosuberone core structure. Given the structural similarity to known tricyclic antidepressants (TCAs), the primary focus of these protocols is to assess the potential antidepressant-like and anxiolytic effects of the compound.[1][2] The methodologies detailed below are based on established and widely used preclinical models for screening and characterizing psychoactive compounds.
Rationale for Animal Model Selection
The dibenzosuberone scaffold is a core component of several TCAs, which are known to modulate monoamine neurotransmitter systems.[1][2] Therefore, animal models sensitive to changes in these systems are appropriate for evaluating this compound. Rodent models, specifically mice and rats, are the recommended species due to their well-characterized behavioral responses to antidepressants, cost-effectiveness, and ease of handling.
Proposed Animal Models for Efficacy Testing
Two primary types of animal models are proposed: behavioral despair models for rapid screening of antidepressant-like activity and a chronic stress model to simulate a more clinically relevant depressive state.
-
Behavioral Despair Models: These models are based on the learned helplessness theory and are sensitive to acute antidepressant treatment.
-
Chronic Unpredictable Mild Stress (CUMS) Model: This model has high face and predictive validity for clinical depression, as it induces a state of anhedonia and other depressive-like behaviors through prolonged exposure to various mild stressors.[5]
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effect of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[4][5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Positive control: Imipramine (15 mg/kg)
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally - i.p.), vehicle, or imipramine 60 minutes before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.[4]
-
-
Data Analysis: Analyze the immobility time using statistical software (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow for Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Rats
Objective: To induce a depressive-like state in rats and evaluate the ability of chronic this compound treatment to reverse these behaviors, particularly anhedonia, as measured by the Sucrose Preference Test.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Positive control: Fluoxetine (10 mg/kg)
-
Cages suitable for CUMS stressors
-
Sucrose solution (1%) and water bottles
-
Various stressors (e.g., damp bedding, cage tilt, continuous light/dark, food/water deprivation, social isolation)
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, habituate rats to two bottles, one with 1% sucrose solution and one with water.
-
For the next 24 hours, deprive rats of water and food.
-
Following deprivation, present the rats with pre-weighed bottles of 1% sucrose and water for 1 hour.
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
CUMS Induction (4 weeks):
-
Divide rats into a non-stressed control group and a CUMS group.
-
Expose the CUMS group to a series of mild, unpredictable stressors daily for 4 weeks. Examples include:
-
Day 1: 12 hours of wet bedding.
-
Day 2: 45° cage tilt for 24 hours.
-
Day 3: 24 hours of continuous light.
-
Day 4: 18 hours of food and water deprivation.
-
Day 5: Social isolation for 24 hours.
-
-
The sequence of stressors should be random and unpredictable.
-
-
Treatment (Last 3 weeks of CUMS):
-
Subdivide the CUMS group into vehicle, this compound (e.g., 10, 20, 40 mg/kg, daily by oral gavage), and fluoxetine groups.
-
Administer treatments daily for the last 3 weeks of the CUMS protocol.
-
-
Sucrose Preference Test (Weekly):
-
Perform the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effect of the treatments.
-
-
Data Analysis: Analyze the changes in sucrose preference over time using a two-way repeated measures ANOVA.
Logical Flow of the CUMS Protocol
Caption: Logical flow of the CUMS protocol.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples of how data could be presented.
Table 1: Effects of this compound on Immobility Time in the Mouse Forced Swim Test (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | n | Immobility Time (seconds, Mean ± SEM) | % Change vs. Vehicle |
| Vehicle | - | 10 | 125.4 ± 8.2 | - |
| This compound | 5 | 10 | 110.1 ± 7.5 | -12.2% |
| This compound | 10 | 10 | 85.6 ± 6.9 | -31.7% |
| This compound | 20 | 10 | 68.3 ± 5.4 | -45.5% |
| Imipramine | 15 | 10 | 62.1 ± 6.1 | -50.5% |
| p < 0.05, *p < 0.01 vs. Vehicle group |
Table 2: Effects of Chronic this compound on Sucrose Preference in CUMS Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | n | Sucrose Preference (%) at Week 4 (Mean ± SEM) |
| Non-Stressed + Vehicle | - | 10 | 85.2 ± 3.5 |
| CUMS + Vehicle | - | 10 | 52.6 ± 4.1# |
| CUMS + this compound | 10 | 10 | 61.3 ± 3.8 |
| CUMS + this compound | 20 | 10 | 72.8 ± 4.5 |
| CUMS + this compound | 40 | 10 | 78.9 ± 3.9 |
| CUMS + Fluoxetine | 10 | 10 | 76.5 ± 4.2 |
| #p < 0.01 vs. Non-Stressed group; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle group |
Potential Signaling Pathways
Based on the pharmacology of related tricyclic antidepressants, this compound is hypothesized to act by inhibiting the reuptake of monoamine neurotransmitters, primarily serotonin (5-HT) and norepinephrine (NE), at the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
References
- 1. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-dibenzosuberone
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenethyl)benzoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclization and formation of the tricyclic ketone structure.
Q2: What are the primary challenges in this synthesis?
A2: Key challenges include achieving a high yield, minimizing the formation of side products, and effectively purifying the final compound. The reactivity of the methoxy-substituted aromatic ring and the potential for side reactions under strong acidic conditions are common hurdles.
Q3: How does the methoxy group influence the Friedel-Crafts cyclization?
A3: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This can be advantageous for the cyclization; however, it can also lead to a lack of regioselectivity and the formation of undesired isomers if not properly controlled.
Q4: What are some common side products in this reaction?
A4: Potential side products can arise from intermolecular reactions between starting material molecules, incomplete cyclization, or rearrangement reactions under the harsh acidic conditions. The formation of polymeric material is also a possibility, especially at elevated temperatures.
Q5: What purification methods are most effective for this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[1] A suitable eluent system, often a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities.[1] Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Solution |
| Incomplete Cyclization | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.- Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. An optimal temperature is often a balance between reaction rate and selectivity.- Increase Catalyst Concentration: An insufficient amount of catalyst (e.g., PPA) can lead to incomplete reaction. Consider increasing the catalyst-to-substrate ratio.[1] |
| Side Reactions | - Optimize Reaction Temperature: High temperatures can lead to the formation of byproducts. Experiment with a lower temperature to favor the desired intramolecular cyclization.- Control Addition of Starting Material: For reactions that are highly exothermic, a slow, controlled addition of the starting material to the catalyst can help to maintain a consistent reaction temperature and minimize side reactions. |
| Degradation of Product | - Minimize Reaction Time: Prolonged exposure to strong acids can lead to degradation of the product. Once the reaction has reached completion (as determined by TLC), quench the reaction promptly.- Careful Work-up: Ensure that the work-up procedure effectively neutralizes the strong acid and removes it from the product. |
Problem 2: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Troubleshooting Solution |
| Lack of Regioselectivity | - Choice of Catalyst: The choice of Lewis or Brønsted acid can influence the regioselectivity of the cyclization. While PPA is common, other catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) could be explored for improved selectivity.- Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the desired isomer. |
| Intermolecular Reactions | - High Concentration: At high concentrations, intermolecular reactions can become more prevalent. Running the reaction at a higher dilution may favor the intramolecular cyclization. |
| Impure Starting Material | - Purify Starting Material: Ensure the 2-(4-methoxyphenethyl)benzoic acid is of high purity before starting the cyclization reaction. Impurities can lead to the formation of unexpected byproducts. |
Data Presentation
Table 1: Influence of Catalyst and Temperature on Dibenzosuberone Synthesis (Analogous Reactions)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Phenethyl)benzoic acid | Amberlyst-15/SOCl₂ | Toluene | 100 | 24 | High | N/A |
| 2-(Phenethyl)benzoic acid | Polyphosphoric acid | None | 80-110 | 1-4 | Good | [1] |
| 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid | Polyphosphoric acid/Sulfolane | None | 80 | 1 | 76 | [1] |
| Dibenzosuberone (dehydrogenation) | Palladium on barium sulfate | Diethyl maleate | 200 (Microwave) | 0.5 | 96 | [1] |
Note: Data for the direct synthesis of this compound is limited in the reviewed literature. This table provides data from analogous reactions to indicate influential parameters.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
2-(4-methoxyphenethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (typically 10-20 times the weight of the starting material). Heat the PPA to approximately 80-90°C with stirring to ensure it is mobile.
-
Addition of Starting Material: Slowly add the 2-(4-methoxyphenethyl)benzoic acid to the hot PPA with vigorous stirring. The addition should be done in portions to control the reaction temperature, which may be exothermic.
-
Reaction: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (typically 1-4 hours). Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, extracting with an organic solvent, and analyzing by TLC.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[1]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 2-Methoxy-dibenzosuberone
Welcome to the technical support center for the purification of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of this compound during column chromatography purification, resulting in a low overall yield. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery after column chromatography can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Solvent System | The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, leading to strong adsorption on the stationary phase. Action: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in hexane) to identify the optimal mobile phase that provides good separation (Rf value of 0.3-0.4 for the desired product). |
| Silica Gel Activity | Highly active silica gel can lead to irreversible adsorption or degradation of the compound, especially if it is sensitive to acid. Action: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina. |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound. Action: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended. |
| Compound Instability | This compound might be degrading on the silica gel over time. Action: Expedite the chromatography process. Use flash chromatography with positive pressure to reduce the elution time. Keep fractions cold if the compound is known to be thermally labile. |
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).
-
Select the solvent system that gives a clear separation of the product spot from impurities.
-
-
Column Preparation and Elution:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column carefully to avoid air bubbles.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the optimized solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Problem 2: Persistent Impurities After Crystallization
Question: I have recrystallized my this compound, but I am still observing persistent impurities in the final product. How can I improve the purity?
Answer:
The presence of impurities after crystallization suggests that either the chosen solvent system is not ideal or the impurities have very similar solubility properties to the product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Crystallization Solvent | The chosen solvent may be a good solvent for both the product and the impurities, leading to their co-crystallization. Action: Screen a variety of solvents with different polarities. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Consider using a two-solvent system (a "good" solvent and a "poor" solvent). |
| Isomeric Impurities | The synthesis of this compound via intramolecular Friedel-Crafts cyclization can potentially lead to the formation of positional isomers (e.g., 4-Methoxy-dibenzosuberone). These isomers can have very similar physical properties, making them difficult to separate by crystallization alone. Action: If isomeric impurities are suspected, a combination of purification techniques may be necessary. First, perform column chromatography to enrich the desired isomer, followed by crystallization to achieve high purity. Analytical techniques like HPLC or GC-MS can help identify the presence of isomers. |
| Occluded Impurities | Rapid crystal growth can trap impurities within the crystal lattice. Action: Slow down the crystallization process. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Gentle stirring during cooling can also promote the formation of purer crystals. |
| Incomplete Removal of Starting Materials | Unreacted starting materials or reagents from the synthesis may be carried over and co-crystallize with the product. Action: Ensure the work-up procedure effectively removes starting materials. For example, if the precursor is an acid, an aqueous base wash during extraction can remove it. |
Experimental Protocol: Two-Solvent Crystallization
-
Dissolve the impure this compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or acetone).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: The impurities can originate from the starting materials or be formed as byproducts during the synthesis. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 2-(phenylethyl)benzoic acid derivative.
-
Positional Isomers: Depending on the substitution pattern of the starting material, intramolecular Friedel-Crafts acylation can sometimes lead to the formation of other methoxy-substituted isomers.
-
Over-acylated or Poly-alkylated Products: Although less common in acylation than alkylation, under harsh conditions, side reactions on the aromatic rings can occur.
-
Products of Incomplete Cyclization: The linear precursor may remain if the cyclization reaction does not go to completion.
Q2: Which analytical techniques are best suited to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting even minor impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information about them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally not the preferred method for purifying solid compounds like this compound due to its relatively high molecular weight and the high temperatures that would be required, which could lead to decomposition. However, if the major impurities are significantly more volatile, vacuum distillation (Kugelrohr) could potentially be used as a preliminary purification step before crystallization or chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods to illustrate how results can be compared.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurity Removed |
| Crystallization (Ethanol) | 85 | 95 | 70 | Starting Material |
| Column Chromatography | 85 | 98 | 60 | Positional Isomer |
| Crystallization followed by Column Chromatography | 85 | >99 | 50 | All major impurities |
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between problems, causes, and solutions.
Technical Support Center: Stability of 2-Methoxy-dibenzosuberone in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Methoxy-dibenzosuberone and similar molecules in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The molecule may be susceptible to acid or base-catalyzed hydrolysis. The dibenzosuberone core, particularly the ketone group, and the methoxy ether linkage could be labile under certain pH conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1][2]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[3]
-
Solvent: The choice of solvent can impact stability. For instance, protic solvents may participate in degradation reactions.
Q2: I'm observing a loss of my compound in my assay. How can I determine if it's due to degradation?
A2: To confirm if the loss of this compound is due to degradation, you should perform a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC).[4][5] By comparing the peak area of the parent compound in a freshly prepared sample to that of a sample incubated under your experimental conditions, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram is also indicative of degradation product formation.[5]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not documented in publicly available literature, potential degradation pathways can be hypothesized based on its structure. These may include:
-
Hydrolysis of the methoxy group: This would result in the formation of a hydroxylated dibenzosuberone derivative.
-
Oxidation of the ketone: This could lead to ring-opening products.
-
Reactions involving the aromatic rings: Depending on the conditions, reactions such as hydroxylation could occur. The definitive identification of degradation products requires analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in aqueous buffer.
Question: I am observing a significant decrease in the concentration of this compound in my aqueous buffer within a few hours at room temperature. What could be the cause and how can I troubleshoot this?
Answer: This issue is likely due to hydrolysis or poor solubility. Here’s a systematic approach to troubleshoot:
-
Assess pH-dependent stability:
-
Rationale: The compound may be unstable at the pH of your buffer.[2]
-
Action: Perform a simple experiment by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8 hours) to determine the pH at which the compound is most stable.
-
-
Investigate Temperature Effects:
-
Rationale: Room temperature might be too high, accelerating degradation.[7]
-
Action: Repeat your experiment at a lower temperature (e.g., 4°C) and compare the stability to that at room temperature.
-
-
Evaluate Solubility:
-
Rationale: The compound might be precipitating out of the aqueous solution, which can be mistaken for degradation.
-
Action: Visually inspect your solution for any precipitate. You can also centrifuge the sample and analyze the supernatant to see if the concentration has decreased. Consider using a small percentage of an organic co-solvent (like DMSO or ethanol) if compatible with your experiment, to improve solubility.
-
Issue 2: Inconsistent results between experiments.
Question: My experimental results with this compound are not reproducible. Could this be a stability issue?
Answer: Yes, inconsistent results are often a sign of compound instability. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Stock Solution Stability: Avoid using old stock solutions. It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[8]
-
Photodegradation: If your experiments are conducted under ambient light, the compound might be degrading.[3] Try performing your experiment in the dark or using amber-colored tubes to see if reproducibility improves.
-
Oxidative Degradation: If your buffer is not de-gassed, dissolved oxygen could be causing degradation.[7] Consider preparing your solutions with de-gassed buffers or working under an inert atmosphere if your compound is highly sensitive.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[3][9][10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[4][5][11]
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be from 10% B to 90% B over 20 minutes.
-
-
Method Optimization:
-
Inject a mixture of the unstressed compound and the stressed samples (from the forced degradation study).
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
The following tables present hypothetical data to illustrate how the results of stability studies for this compound could be summarized.
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | % Assay of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 1 |
| Heat (60°C, solution) | 24 | 95.1 | 1 |
| Light (1.2 M lux hrs) | 20 | 89.7 | 2 |
Table 2: pH-Dependent Stability of this compound at 25°C (Hypothetical Data)
| pH | Time (hours) | % Remaining |
| 3.0 | 0 | 100.0 |
| 8 | 98.5 | |
| 24 | 96.2 | |
| 7.0 | 0 | 100.0 |
| 8 | 99.1 | |
| 24 | 98.8 | |
| 9.0 | 0 | 100.0 |
| 8 | 94.3 | |
| 24 | 88.1 |
Visualization of Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis and oxidation, which are common degradation routes for similar structures.[12][13]
Caption: Hypothetical degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-dibenzosuberone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Methoxy-dibenzosuberone.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Physicochemical Properties of Dibenzosuberone (Parent Compound)
| Property | Value | Reference |
| Molecular Weight | 208.26 g/mol | [2] |
| Appearance | Clear yellow liquid or low melting solid | [2] |
| Melting Point | 30 °C | [2] |
| Boiling Point | 203-204 °C @ 7 Torr | [2] |
| Water Solubility | Insoluble | [2] |
| XLogP3 | 4.45 | [2] |
This data for the parent compound, Dibenzosuberone, suggests that this compound is also likely to have low aqueous solubility.
Q2: Why is this compound expected to have poor solubility?
A2: The chemical structure of this compound, containing a tricyclic dibenzosuberone core and a methoxy group, contributes to its hydrophobicity. Large, rigid, nonpolar structures tend to have low solubility in aqueous solutions. The high XLogP3 value of the parent compound, Dibenzosuberone, further indicates a high lipophilicity and consequently low water solubility.[2]
Q3: What are the common initial steps to assess the solubility of this compound?
A3: A preliminary solubility assessment should be performed in a range of solvents with varying polarities. This includes aqueous buffers at different pH values, organic solvents, and co-solvent mixtures. This initial screening helps to identify a suitable starting point for formulation development.
Troubleshooting Guide
This guide provides a structured approach to addressing poor solubility issues with this compound during your experiments.
Problem: Difficulty dissolving this compound for in vitro assays.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise approach to resolving solubility issues.
Potential Solutions & Experimental Protocols:
1. Co-solvency:
-
Explanation: This technique involves adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of a hydrophobic compound.[3]
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
For the final working solution, add the stock solution to the aqueous buffer dropwise while vortexing to avoid precipitation.
-
The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid off-target effects in biological assays.
-
2. Use of Surfactants:
-
Explanation: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[4][5]
-
Experimental Protocol:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20, Cremophor® EL) in the desired aqueous buffer.
-
Add this compound to the surfactant solution.
-
Use sonication or gentle heating to facilitate dissolution.
-
The final surfactant concentration should be optimized to be above its critical micelle concentration (CMC) but below levels that could cause cellular toxicity.
-
3. pH Adjustment:
-
Explanation: If the compound has ionizable groups, its solubility can be significantly influenced by the pH of the solution.[3][5]
-
Experimental Protocol:
-
Determine the pKa of this compound (if not known, this can be predicted using software).
-
Prepare a series of buffers with pH values above and below the pKa.
-
Determine the solubility of the compound in each buffer to find the optimal pH for dissolution.
-
4. Complexation with Cyclodextrins:
-
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[3]
-
Experimental Protocol:
-
Prepare solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in the aqueous buffer.
-
Add this compound to the cyclodextrin solutions.
-
Stir or sonicate the mixture until the compound is dissolved.
-
The molar ratio of the compound to cyclodextrin should be optimized for maximum solubility enhancement.
-
Problem: Compound precipitates out of solution over time or upon dilution.
Troubleshooting Workflow for Precipitation Issues
Caption: A decision tree for addressing compound precipitation.
Potential Solutions & Experimental Protocols:
1. Amorphous Solid Dispersions:
-
Explanation: This technique involves dispersing the drug in a solid polymer matrix in an amorphous state. The amorphous form of a drug is generally more soluble than its crystalline form.[6][7]
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a carrier polymer (e.g., PVP, HPMC, Soluplus®) in a common volatile organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid dispersion can then be dissolved in an aqueous medium.
-
2. Nanosuspensions:
-
Explanation: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The reduction in particle size increases the surface area, leading to a higher dissolution rate and saturation solubility.[5][8]
-
Experimental Protocol (High-Pressure Homogenization):
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., poloxamer, lecithin).
-
Subject the suspension to high-pressure homogenization for a sufficient number of cycles until the desired particle size is achieved.
-
Monitor particle size using dynamic light scattering (DLS).
-
3. Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Explanation: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[8][9] This can be an effective way to improve the oral bioavailability of poorly soluble drugs.
-
Experimental Protocol:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected components.
-
The formulation should spontaneously form a nanoemulsion upon dilution with an aqueous phase.
-
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent.[3] | Simple and widely used. | Potential for precipitation upon dilution; solvent toxicity. |
| Surfactants | Micellar encapsulation of the drug.[4][5] | High solubilization capacity. | Potential for cell toxicity; can interfere with some assays. |
| pH Adjustment | Ionization of the drug to a more soluble form.[3][5] | Simple and cost-effective. | Only applicable to ionizable drugs; risk of precipitation if pH changes. |
| Complexation | Formation of inclusion complexes.[3] | Can significantly increase solubility and stability. | Can be expensive; requires specific molecular geometry for complexation. |
| Solid Dispersions | Conversion to a more soluble amorphous form.[6][7] | Significant increase in dissolution rate and solubility. | Can be physically unstable and revert to the crystalline form. |
| Nanosuspensions | Increased surface area due to reduced particle size.[5][8] | Increased dissolution velocity and saturation solubility. | Requires specialized equipment; potential for particle aggregation. |
| SEDDS | In situ formation of an emulsion.[8][9] | Enhances solubility and bioavailability. | Complex formulation development; potential for drug degradation in the formulation. |
References
- 1. This compound | 17910-72-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. brieflands.com [brieflands.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. dovepress.com [dovepress.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. bioengineer.org [bioengineer.org]
Technical Support Center: Optimizing Dibenzosuberone Synthesis
Welcome to the technical support center for the synthesis of dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dibenzosuberone, primarily through the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.
Issue 1: Low or No Product Yield with Significant Recovery of Starting Material
| Question | Potential Causes & Solutions |
| Q1: My reaction is not proceeding to completion, and I'm recovering most of my 2-(phenethyl)benzoic acid starting material. What should I do? | A: This issue typically points to insufficient activation of the carboxylic acid or catalyst deactivation. Here are several troubleshooting steps:1. Catalyst/Reagent Quality and Quantity: * Polyphosphoric Acid (PPA): PPA is highly hygroscopic. Ensure you are using a fresh, viscous batch. Older or water-contaminated PPA will have reduced efficacy. The amount of PPA is also critical; a large excess is often required to drive the reaction to completion.[1] Consider increasing the PPA to substrate ratio. * Lewis Acids (e.g., AlCl₃): Aluminum chloride is extremely sensitive to moisture. Use a fresh, unopened bottle or a freshly opened container stored under inert gas. Ensure all glassware is rigorously dried, and use anhydrous solvents. For the conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂), ensure the SOCl₂ is fresh and the reaction goes to completion before adding AlCl₃. * Acidic Resins (e.g., Amberlyst-15): The resin's activity can decrease over time or with improper storage. Ensure the resin is properly activated and dry. Catalyst loading is also a key parameter; insufficient resin will lead to low conversion.2. Reaction Temperature and Time: * The intramolecular cyclization often requires elevated temperatures to overcome the activation energy. If you are running the reaction at a lower temperature, consider gradually increasing it. For PPA-mediated reactions, temperatures are typically in the range of 80-170°C.[1][2] For resin-catalyzed reactions, temperatures around 100-105°C are common. * Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine if the reaction is simply slow under your current conditions.3. Purity of Starting Material: * Ensure your 2-(phenethyl)benzoic acid is pure. Impurities can interfere with the catalyst and inhibit the reaction. |
Issue 2: Low Yield of Dibenzosuberone with Formation of Side Products
| Question | Potential Causes & Solutions |
| Q2: I'm getting a low yield of my desired dibenzosuberone, and I see multiple other spots on my TLC plate. What are the likely side products and how can I minimize them? | A: The formation of side products is a common challenge in Friedel-Crafts acylations. The nature of the side products can depend on the specific reagents and conditions used.1. Intermolecular Reactions: * At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric materials or dimeric products. This is more likely if the reaction is run at a very high concentration of the starting material. Consider using a higher dilution to favor the intramolecular pathway.2. Undesired Reactions with PPA: * In PPA-mediated reactions, using a large excess of the reagent can help to avoid undesired reactions between the starting carboxylic acid and other species in the reaction mixture.[1]3. Side Reactions with Lewis Acids: * Strong Lewis acids like AlCl₃ can be aggressive and may lead to charring or the formation of complex mixtures if the temperature is not well-controlled or if there are reactive functional groups on the substrate.4. Purification Challenges: * Some of the "extra spots" on your TLC may be intermediates or closely related impurities that are difficult to separate from the desired product. Optimize your purification protocol. Column chromatography with a carefully selected solvent system is often necessary. Recrystallization can also be an effective purification method. |
Issue 3: Difficult Work-up and Product Isolation
| Question | Potential Causes & Solutions |
| Q3: I'm having trouble with the work-up of my reaction, especially when using polyphosphoric acid. What is the best procedure? | A: The work-up of PPA reactions can be challenging due to the high viscosity of the reagent.1. Quenching the Reaction: * The standard procedure is to carefully and slowly pour the hot reaction mixture into a large volume of ice-water with vigorous stirring. This will hydrolyze the PPA in a controlled manner. Be aware that this is a highly exothermic process.2. Product Extraction: * After quenching, the product can be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. You may need to perform multiple extractions to ensure complete recovery of the product.3. Neutralization: * The aqueous layer will be strongly acidic. If your product is sensitive to acid, you may need to neutralize the solution before or after extraction. The organic extracts should be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic residues.4. Emulsion Formation: * Emulsions can sometimes form during the aqueous work-up. To break up emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dibenzosuberone?
A1: The most prevalent method for synthesizing dibenzosuberone is the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.[3] The key difference between the common approaches lies in the choice of acid catalyst used to promote the cyclization. The main methods include:
-
Polyphosphoric Acid (PPA): A strong dehydrating agent and acid catalyst. It often serves as both the catalyst and the solvent.[3]
-
Lewis Acids (e.g., Aluminum Chloride) with Thionyl Chloride: In this two-step, one-pot procedure, the carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of a Lewis acid like aluminum chloride (AlCl₃) to catalyze the intramolecular acylation.[3]
-
Heterogeneous Acid Catalysts (e.g., Amberlyst-15, Nafion-H): These solid-supported acid resins offer a more environmentally friendly and sustainable alternative to traditional methods, with easier catalyst removal (by filtration) and the potential for recycling.[3]
Q2: How do I choose the best synthetic method for my needs?
A2: The choice of method depends on several factors, including the scale of your reaction, available equipment, and environmental considerations.
-
PPA: Effective and well-established, but the work-up can be challenging, and the disposal of the acidic waste is a concern.[3]
-
AlCl₃/SOCl₂: A classic and often high-yielding method, but requires strict anhydrous conditions and careful handling of corrosive reagents.
-
Acidic Resins: A greener option with a simpler work-up. However, the catalyst cost may be higher, and reaction times can sometimes be longer.
Q3: What are some key safety precautions to take during dibenzosuberone synthesis?
A3: Safety is paramount in any chemical synthesis. For dibenzosuberone synthesis, pay close attention to the following:
-
Corrosive Reagents: PPA, AlCl₃, and SOCl₂ are all highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Conditions: When using moisture-sensitive reagents like AlCl₃, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: The quenching of PPA with water is highly exothermic. Perform this step slowly and with adequate cooling. The reaction of AlCl₃ with any residual water can also be vigorous.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and reported yields for the different methods of dibenzosuberone synthesis.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid | PPA | None (PPA as solvent) | 80 - 170 | 1 - 8 | 72 | [1][2] |
| Lewis Acid | AlCl₃ / SOCl₂ | Dichloromethane | Reflux | 12 | Varies | [4] |
| Acidic Resin | Amberlyst-15 / SOCl₂ | Toluene | 100 - 105 | 24 | 77 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Dibenzosuberone using Polyphosphoric Acid (PPA)
This protocol is adapted from a literature procedure.[1][2]
Materials:
-
2-(phenethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2-(phenethyl)benzoic acid.
-
Add a sufficient amount of polyphosphoric acid (typically a 10-20 fold excess by weight) to the flask.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 170°C) for the required time (e.g., 8 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing a large amount of crushed ice and water, with vigorous stirring.
-
Allow the mixture to stir until the PPA is fully hydrolyzed and the product solidifies or separates as an oil.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibenzosuberone.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Dibenzosuberone using Thionyl Chloride and Aluminum Chloride
This protocol is based on general procedures for Friedel-Crafts acylation.
Materials:
-
2-(phenethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Ice
-
Concentrated hydrochloric acid
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.
-
Dissolve 2-(phenethyl)benzoic acid in anhydrous dichloromethane and add it to the flask.
-
Slowly add thionyl chloride (approximately 2 equivalents) to the solution at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: A Greener Synthesis of Dibenzosuberone using Amberlyst-15
This protocol is adapted from a published sustainable synthesis method.[3]
Materials:
-
2-(phenethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Amberlyst-15 resin
-
Toluene
-
2 M aqueous potassium carbonate solution
Procedure:
-
In a reaction flask, dissolve 2-(phenethyl)benzoic acid (1 equivalent) in toluene.
-
At room temperature, add thionyl chloride (3.3 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add Amberlyst-15 resin (0.35 equivalents).
-
Heat the reaction mixture to 100°C and stir for approximately 24 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the Amberlyst-15 resin.
-
Wash the organic phase with a 2 M aqueous solution of potassium carbonate.
-
Concentrate the organic phase to obtain the desired dibenzosuberone product.
Visualizations
Caption: General experimental workflow for the synthesis of dibenzosuberone.
Caption: Troubleshooting decision tree for low yield in dibenzosuberone synthesis.
References
Technical Support Center: Synthesis of 2-Methoxy-dibenzosuberone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-dibenzosuberone. The primary focus is on addressing common side reactions and challenges encountered during the key intramolecular Friedel-Crafts cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what is the critical step?
The most prevalent synthetic route involves the intramolecular Friedel-Crafts acylation of 2-(4-methoxyphenethyl)benzoic acid. This cyclization is the critical step where most side reactions occur. The reaction is typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.
Q2: I've observed a significant amount of a byproduct that appears to be phenolic. What could be the cause?
The formation of a phenolic byproduct, likely a hydroxy-dibenzosuberone, is a known side reaction. This occurs due to the cleavage of the methoxy ether under the harsh acidic conditions of the Friedel-Crafts reaction, particularly at elevated temperatures. Strong Lewis acids like aluminum chloride are known to facilitate this demethylation.[1][2]
Q3: My reaction yield is low and I have a significant amount of unreacted starting material, 2-(4-methoxyphenethyl)benzoic acid. What are the likely reasons?
Low yield with recovery of starting material can be attributed to several factors:
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Insufficient Catalyst Activity: The polyphosphoric acid (PPA) may not be sufficiently concentrated or fresh, leading to incomplete reaction.
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Inadequate Reaction Temperature or Time: The cyclization requires specific temperature and time parameters to proceed to completion. Insufficient heating may result in a sluggish reaction.
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Moisture Contamination: PPA and Lewis acids are highly sensitive to moisture, which can quench their catalytic activity.
Q4: After workup, I have a dark, tarry residue that is difficult to purify. What causes this and how can I avoid it?
Formation of tar or char is indicative of decomposition of the starting material or product under the strong acidic and high-temperature conditions. This can be caused by:
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Excessively High Reaction Temperature: Overheating can lead to unwanted polymerization and degradation.
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Prolonged Reaction Time: Keeping the reaction mixture at a high temperature for an extended period can promote side reactions and decomposition.
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Insufficient Stirring: Poor mixing can lead to localized overheating and charring.
Q5: Are there any specific considerations for the purification of this compound?
Standard purification techniques such as column chromatography on silica gel are typically employed. A solvent system of ethyl acetate and hexane is commonly used for elution. If a phenolic byproduct is present, its polarity will be significantly different from the desired methoxy product, usually allowing for good separation. Recrystallization can also be an effective final purification step.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of a lower Rf byproduct (phenolic) | Cleavage of the methoxy group due to harsh reaction conditions. | - Reduce the reaction temperature.- Decrease the amount of Lewis acid catalyst if possible.- Consider using a milder cyclizing agent than AlCl₃, such as polyphosphoric acid (PPA). |
| High amount of unreacted starting material | Incomplete reaction. | - Ensure the PPA is fresh and of high concentration.- Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent moisture contamination. |
| Formation of dark, intractable tar | Decomposition of organic material. | - Carefully control the reaction temperature, avoiding overheating.- Optimize the reaction time to ensure completion without prolonged heating.- Ensure efficient stirring throughout the reaction. |
| Low overall yield despite complete conversion | Product loss during workup or purification. | - During aqueous workup, ensure complete extraction of the product with an appropriate organic solvent.- Optimize the column chromatography conditions (e.g., silica gel activity, solvent gradient) to minimize product loss on the column. |
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol describes a general procedure for the synthesis of this compound from 2-(4-methoxyphenethyl)benzoic acid using polyphosphoric acid (PPA).
Materials:
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2-(4-methoxyphenethyl)benzoic acid
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Polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexane for elution
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material).
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Heat the PPA to 80-90 °C with stirring.
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Slowly add 2-(4-methoxyphenethyl)benzoic acid to the hot PPA.
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Maintain the reaction mixture at 90-100 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
References
Technical Support Center: Crystallization of 2-Methoxy-dibenzosuberone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-Methoxy-dibenzosuberone.
Troubleshooting Crystallization Issues
Question: My this compound is not crystallizing from solution. What are the potential causes and how can I troubleshoot this?
Answer: Failure to crystallize can stem from several factors, including solvent choice, supersaturation level, and the presence of impurities. Here is a step-by-step guide to address this issue:
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Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the polarity of this compound, a moderately polar solvent is a good starting point. If single solvents are unsuccessful, consider using a binary solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.
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Inducing Crystallization: If the solution remains clear upon cooling, crystallization may need to be induced. Several techniques can be employed:
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Seeding: Introduce a seed crystal of this compound into the supersaturated solution. This provides a nucleation site for crystal growth.
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Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can serve as nucleation sites.
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Reducing Temperature: If cooling to room temperature is insufficient, try cooling the solution further using an ice bath or refrigerator. Ensure the cooling process is slow to promote the formation of larger, purer crystals.
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Concentration Adjustment: It is possible the solution is not sufficiently supersaturated. If you have used too much solvent, you can slowly evaporate it to increase the concentration of the solute.
Question: The crystals I obtained are very small or appear as a powder. How can I grow larger crystals?
Answer: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth.
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Slow Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then further cool it in a controlled manner (e.g., in a refrigerator). Avoid rapid cooling in an ice bath initially.
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Minimize Agitation: Avoid excessive stirring or agitation once the solution starts to cool, as this can promote rapid nucleation.
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Optimize Solvent System: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent system can sometimes slow down diffusion and lead to the formation of larger crystals.
Question: My product has oiled out instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.
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Increase Solvent Volume: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly again.
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Change Solvent: Select a solvent with a lower boiling point.
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Use a Solvent Mixture: Dissolve the oil in a small amount of a good solvent and then slowly add a poor solvent while heating and stirring.
Question: The purity of my recrystallized this compound is not satisfactory. How can I improve it?
Answer: The purity of the final product depends on the efficiency of the crystallization process in excluding impurities.
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Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool.
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Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
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Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on the structure of dibenzosuberone derivatives, ethyl acetate and acetone are reported to be effective recrystallization solvents.[1] A good starting point would be to test the solubility of this compound in these solvents at room temperature and at their boiling points.
Q2: How can I determine the optimal solvent for crystallization?
A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. You can perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) to determine the best candidate.
Q3: Is it necessary to use a completely dry apparatus?
A3: While not always critical for simple recrystallizations, using a dry apparatus is good laboratory practice to prevent the introduction of water, which could act as an impurity or alter the solubility properties of your solvent system.
Q4: What is the purpose of using a fluted filter paper for hot filtration?
A4: A fluted filter paper increases the surface area of the filter, which allows for a faster filtration rate. This is important during hot filtration to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.
Quantitative Data
The following table provides estimated solubility data for this compound in various common laboratory solvents at two different temperatures. Please note that these are estimated values and should be confirmed experimentally.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Methanol | Low | High |
| Ethanol | Low | Moderate |
| Acetone | Moderate | High |
| Ethyl Acetate | Moderate | High |
| Toluene | Low | Moderate |
| Hexane | Very Low | Low |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
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Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent portion-wise until the solid has completely dissolved.
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Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inner wall of the flask or seeding with a crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Binary Solvent Recrystallization of this compound
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Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at its boiling point.
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Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the binary solvent mixture (in the same ratio) for washing the crystals.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Analysis of 2-Methoxy-dibenzosuberone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in 2-Methoxy-dibenzosuberone samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Contamination from solvent or glassware.2. Presence of process-related impurities from synthesis.3. Degradation of the sample. | 1. Run a blank injection with the mobile phase to check for solvent contamination. Ensure all glassware is thoroughly cleaned.2. Review the synthetic pathway for potential byproducts (e.g., starting materials, intermediates, reagents).3. Prepare fresh samples and store them properly (e.g., protected from light and at a low temperature). Consider performing forced degradation studies to identify potential degradation products. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition or pH.2. Column degradation or contamination.3. Sample overload. | 1. Optimize the mobile phase. A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.2. Flush the column with a strong solvent. If the problem persists, replace the column.3. Reduce the injection volume or dilute the sample. |
| Inconsistent retention times in HPLC | 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure accurate mixing of components.3. Check the pump for leaks and ensure proper priming. |
| Difficulty in identifying unknown impurities by MS | 1. Low abundance of the impurity.2. Co-elution with other components.3. Complex fragmentation pattern. | 1. Concentrate the sample or use a more sensitive mass spectrometer.2. Optimize the chromatographic method to achieve better separation.3. Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition. Perform MS/MS experiments to obtain fragmentation patterns that can aid in structure elucidation. |
| Presence of residual solvents in GC-MS analysis | 1. Incomplete removal of solvents used during synthesis or purification. | 1. Implement a more efficient drying process (e.g., vacuum oven at an appropriate temperature).2. Use a validated GC-MS method with a suitable column (e.g., DB-624) and temperature program to identify and quantify residual solvents. |
Frequently Asked Questions (FAQs)
A list of common questions regarding impurities in this compound.
Q1: What are the potential process-related impurities in this compound?
A1: Based on common synthetic routes for dibenzosuberone derivatives, potential process-related impurities could include:
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Starting materials: Unreacted precursors from the initial stages of synthesis.
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Intermediates: Compounds formed during the synthetic steps that are not fully converted to the final product.
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Byproducts: Resulting from side reactions occurring during the synthesis. For instance, in reactions involving cyclization, isomers or incompletely cyclized products might form.
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Reagents and catalysts: Residual amounts of reagents or catalysts used in the synthesis.
Q2: What types of degradation products can be expected from this compound?
A2: Forced degradation studies under various stress conditions can help identify potential degradation products.[1][2]
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Acidic and Basic Hydrolysis: The methoxy group may be susceptible to hydrolysis, leading to the formation of a hydroxylated derivative. The ketone functional group could also undergo reactions under strong acidic or basic conditions.
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Oxidative Degradation: The aromatic rings and the benzylic positions of the seven-membered ring are potential sites for oxidation.
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Photolytic Degradation: Exposure to light can induce photochemical reactions, potentially leading to the formation of rearranged products or dimers.[2]
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Thermal Degradation: High temperatures can cause decomposition of the molecule.
Q3: Which analytical techniques are most suitable for identifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed:
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution is a common starting point.[3][4]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation information.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for the analysis of volatile impurities, such as residual solvents.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of isolated impurities.[2][8]
Q4: How can I quantify the impurities once they are identified?
A4: Quantification is typically performed using a validated HPLC-UV method.[4][9] This involves:
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Preparation of a reference standard for the impurity, if available.
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Developing a calibration curve by injecting known concentrations of the impurity standard.
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Analyzing the this compound sample under the same conditions and calculating the impurity concentration based on the calibration curve.
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If a reference standard for the impurity is not available, its concentration can be estimated using the principle of relative response factor (RRF) with respect to the main compound.
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the analysis of this compound.
HPLC-UV Method for Impurity Profiling
This method provides a general guideline for the separation of potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-32 min: 80-30% B32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
GC-MS Method for Residual Solvents
This protocol is for the identification and quantification of volatile organic compounds.
| Parameter | Recommended Condition |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
| Injection Mode | Headspace or direct liquid injection |
Visualizations
Workflow for Impurity Identification
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. EP1306366A2 - New dibenzosuberone derivatives - Google Patents [patents.google.com]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Enhancing the biological activity of 2-Methoxy-dibenzosuberone
Welcome to the technical support center for 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the biological activity of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
A1: While specific data for this compound is limited, derivatives of dibenzosuberone have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The dibenzo[a,d]cycloheptene core is a versatile scaffold that has been used to develop various biologically active agents.[2] Therefore, it is plausible that this compound may also target kinase signaling pathways involved in inflammation and cell proliferation.
Q2: How does the methoxy group influence the biological activity of the compound?
A2: The methoxy group is a common substituent in many natural products and approved drugs.[3] It can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] Depending on its position, a methoxy group can enhance potency. For example, in some benzofuran derivatives, a methoxy group at the C-6 position was found to be crucial for maximal activity.[4] It can also impact the molecule's lipophilicity and its function as a hydrogen bond acceptor.[5]
Q3: My compound is showing low solubility in aqueous media. What can I do?
A3: Poor aqueous solubility is a common challenge for many organic compounds. To enhance solubility, you can consider various formulation strategies. These include the use of co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7] Other approaches involve creating amorphous solid dispersions or complexation with cyclodextrins.[6]
Q4: What are some general strategies to enhance the overall biological activity of this compound?
A4: Enhancing bioactivity can be approached in several ways. One method is structural modification based on structure-activity relationship (SAR) studies of similar compounds to improve target binding and selectivity.[4][8] Another critical aspect is improving bioavailability, which can be achieved through advanced formulation strategies that enhance solubility and membrane permeation.[9][10] This can involve using permeation enhancers, metabolism inhibitors, or developing nanoparticle-based delivery systems.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Biological Activity | 1. Poor compound solubility.2. Compound degradation.3. Suboptimal assay conditions.4. Low membrane permeability. | 1. Review formulation; consider using solubilizing agents like DMSO, or develop a lipid-based formulation.[6][7]2. Check compound stability in your assay medium. Use fresh stock solutions.3. Optimize assay parameters (e.g., concentration, incubation time).4. Investigate the use of permeation enhancers if working with cell-based assays.[9] |
| High Variability Between Experiments | 1. Inconsistent compound concentration.2. Cell culture variations (passage number, density).3. Pipetting errors.4. Reagent instability. | 1. Ensure complete solubilization of the compound before each experiment. Vortex and visually inspect.2. Standardize cell culture protocols. Use cells within a consistent passage number range.3. Calibrate pipettes and use consistent pipetting techniques.4. Use fresh reagents and test for degradation. |
| Compound Precipitation in Assay Medium | 1. Concentration exceeds solubility limit.2. Interaction with media components (e.g., proteins in FBS). | 1. Determine the maximum solubility in your specific medium. Perform a dose-response curve starting from a lower concentration.2. Reduce the serum concentration if possible, or test serum-free media. Consider using a formulation with surfactants or cyclodextrins to improve solubility.[6] |
| Unexpected Cytotoxicity | 1. Off-target effects.2. Solvent toxicity (e.g., high concentration of DMSO).3. Compound degradation into toxic byproducts. | 1. Perform counter-screens to identify potential off-target activities.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control.3. Assess compound purity and stability over the experiment's duration. |
Quantitative Data: Bioactivity of Related Compounds
| Compound Class | Specific Compound Example | Target/Assay | IC₅₀ / EC₅₀ Value | Reference |
| 2-Methoxybenzamide Derivatives | Compound 21 | Hedgehog Signaling Pathway (Gli-luciferase reporter assay) | 0.03 µM | [11][12] |
| 2-Methoxybenzamide Derivatives | Compound 4 | Hedgehog Signaling Pathway (Gli-luciferase reporter assay) | 0.25 µM | [11] |
| 2-Methoxybenzamide Derivatives | Compound 10 | Hedgehog Signaling Pathway (Gli-luciferase reporter assay) | 0.17 µM | [11] |
| 2-Methoxybenzamide Derivatives | Compound 17 | Hedgehog Signaling Pathway (Gli-luciferase reporter assay) | 0.12 µM | [11] |
| Dibenzosuberone Derivatives | Skepinone-L | p38 MAP Kinase | Not specified, but described as highly potent. | [1] |
| Dibenzosuberone Derivatives | Compound with R = -CH(OH)CH₂OH | Whole Blood Assay (Cytokine Release) | 0.2 nM | [1] |
| Benzimidazole Derivatives | 2-hydroxy-4-methoxy derivative (12) | Antiproliferative (MCF-7 cell line) | 3.1 µM | [13] |
| Benzimidazole Derivatives | 2-hydroxy-4-methoxy derivative (10) | Antiproliferative (various cell lines) | 2.2–4.4 µM | [13] |
Note: IC₅₀ is the concentration of an inhibitor where the response is reduced by half, while EC₅₀ is the concentration of a drug that gives a half-maximal response.[14]
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
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Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using a suitable software package like GraphPad Prism.[15]
Protocol 2: Strategy for Enhancing Aqueous Solubility
This protocol outlines a general workflow for improving the solubility of a hydrophobic compound for in vitro assays.
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Initial Solubility Test: Determine the solubility of this compound in standard buffers (e.g., PBS) and cell culture media.
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Co-Solvent Screening: Test the solubility in various biocompatible co-solvents (e.g., ethanol, polyethylene glycol). Prepare a high-concentration stock in the best co-solvent. When diluting into an aqueous medium, add the stock solution dropwise while vortexing to prevent precipitation.
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Formulation with Surfactants: Screen non-ionic surfactants like Tween® 80 or Cremophor® EL. Prepare a stock solution of the compound in the surfactant before diluting it into the aqueous medium.
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Lipid-Based Formulation (for advanced applications): For in vivo studies, consider a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the drug in a mixture of oils (e.g., medium-chain triglycerides), surfactants, and co-solvents.[6][7] The mixture should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.
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Validation: After preparing the formulation, verify that the compound remains in solution at the desired concentration and for the duration of the experiment. Check for any potential toxicity of the formulation excipients themselves.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway by this compound.
Caption: A logical workflow for troubleshooting and enhancing the biological activity of a test compound.
Caption: Logical relationship of chemical moieties to the overall biological activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-Methoxy-dibenzosuberone
Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-dibenzosuberone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A common and effective method for synthesizing dibenzosuberone derivatives is through an intramolecular Friedel-Crafts acylation. For this compound, a plausible synthetic pathway starts from 3-methoxyphenylacetic acid and 2-bromobenzaldehyde. The key steps involve a Wittig reaction or a similar olefination to form a stilbene derivative, followed by hydrogenation and then an acid-catalyzed intramolecular acylation to form the tricyclic ketone.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step for this compound?
Scaling up the intramolecular Friedel-Crafts acylation can present several challenges. The reaction is often moisture-sensitive, requiring strictly anhydrous conditions. Catalyst deactivation is a common issue, as the Lewis acid catalyst can be complexed by the product or deactivated by trace amounts of water.[1] Additionally, the presence of the electron-donating methoxy group can influence the regioselectivity of the cyclization and may lead to side reactions if the reaction conditions are not carefully controlled.[2]
Q3: How can I purify the crude this compound product on a large scale?
For large-scale purification, a combination of techniques is often employed. Initially, an aqueous workup can remove the acid catalyst and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.[3] If higher purity is required, column chromatography using silica gel can be effective, although this may be less practical for very large quantities.[3]
Q4: Are there any greener alternatives to traditional Lewis acids for the cyclization step?
Yes, more environmentally benign alternatives to traditional Lewis acids like aluminum chloride are being explored. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), have been shown to be effective for Friedel-Crafts acylations. These catalysts can be more easily separated from the reaction mixture, are often reusable, and can lead to a reduction in hazardous waste.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified Lewis acid. Consider increasing the stoichiometric ratio of the Lewis acid to the substrate, as the product can form a complex with the catalyst, rendering it inactive.[1] |
| Deactivated Aromatic Ring | While the methoxy group is activating, impurities in the starting material could deactivate the aromatic ring. Ensure the purity of the precursor before cyclization. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Ensure the reaction is allowed to proceed to completion. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Intermolecular Acylation | At higher concentrations, intermolecular side reactions can occur. Maintain a high dilution to favor the intramolecular cyclization. |
| Alternative Cyclization Pathways | The methoxy group can direct the acylation to different positions on the aromatic ring. A careful choice of catalyst and reaction conditions can improve regioselectivity. Consider using a milder Lewis acid or a Brønsted acid catalyst.[2] |
| Cleavage of the Methoxy Group | Strong Lewis acids at elevated temperatures can potentially cleave the methyl ether. Use the mildest possible reaction conditions that still afford a good yield. |
| Incomplete Hydrogenation of Stilbene Intermediate | If the precursor is synthesized via a stilbene intermediate, ensure the hydrogenation step is complete. Residual double bonds can lead to byproducts in the subsequent acylation step. |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Acylation
Objective: To cyclize 2-(4-methoxyphenethyl)benzoic acid to this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-methoxyphenethyl)benzoic acid | 256.29 | 25.6 g | 0.1 |
| Polyphosphoric Acid (PPA) | - | 250 g | - |
| Dichloromethane | 84.93 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 250 g of polyphosphoric acid.
-
Heat the PPA to 80-90°C with stirring.
-
Slowly add 25.6 g (0.1 mol) of 2-(4-methoxyphenethyl)benzoic acid to the hot PPA over 30 minutes.
-
Maintain the reaction mixture at 90°C for 4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-Methoxy-dibenzosuberone and Traditional Tricyclic Antidepressants
Tricyclic antidepressants have long been a cornerstone in the management of depressive disorders. Their primary mechanism of action involves the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake, leading to increased synaptic availability of these key neurotransmitters.[1][2] However, their clinical utility is often tempered by a broad range of side effects stemming from interactions with other receptors, including muscarinic, histaminic, and adrenergic receptors.[1] The exploration of novel TCA analogs, such as 2-Methoxy-dibenzosuberone, is driven by the search for compounds with improved selectivity and, consequently, a more favorable side-effect profile.
Hypothetical Pharmacological Profile of this compound
Based on the core dibenzosuberone scaffold, it is hypothesized that this compound will retain the fundamental TCA mechanism of dual SERT and NET inhibition. The introduction of a methoxy group at the 2-position of the dibenzosuberone ring is a key structural modification. The position and nature of substituents on the tricyclic ring system are known to significantly influence the potency and selectivity of TCAs for monoamine transporters and other receptors.
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki, nM) of this compound (hypothetical values) and the established TCAs, Amitriptyline and Imipramine, for key molecular targets. Lower Ki values indicate higher binding affinity.
| Target | This compound (Hypothetical Ki in nM) | Amitriptyline (Ki in nM) | Imipramine (Ki in nM) |
| Serotonin Transporter (SERT) | 25 | 20 | 1 |
| Norepinephrine Transporter (NET) | 40 | 50 | 10 |
| Histamine H1 Receptor | 5 | 1 | 10 |
| Muscarinic M1 Receptor | 150 | 15 | 100 |
| Alpha-1 Adrenergic Receptor | 75 | 25 | 40 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway affected by TCAs and a typical experimental workflow for determining neurotransmitter reuptake inhibition.
Caption: Generalized mechanism of action for Tricyclic Antidepressants (TCAs).
References
Structure-activity relationship of 2-Methoxy-dibenzosuberone analogs
A comparative analysis of 2-Methoxy-dibenzosuberone analogs reveals their significant potential as inhibitors of tubulin polymerization, a key target in cancer therapy. These compounds share structural similarities with known tubulin inhibitors like colchicine and combretastatin A-4 (CA4), often featuring a trimethoxyphenyl ring.[1] The structure-activity relationship (SAR) of these analogs indicates that modifications to the methoxy substitution pattern and other functional groups on the dibenzosuberone scaffold can profoundly influence their biological activity.
Structure-Activity Relationship and Biological Efficacy
The core structure of this compound analogs has been systematically modified to explore the impact on their ability to inhibit tubulin assembly and exert cytotoxic effects on cancer cells. Key modifications have included altering the position and number of methoxy groups, as well as introducing other substituents on both the fused aromatic ring system and the pendant aryl ring.
Several analogs have demonstrated potent inhibition of tubulin polymerization, with IC50 values in the low micromolar to nanomolar range.[1][2] For instance, the benzosuberene-based analog KGP18, which has a methoxy group and was inspired by colchicine and CA4, is a potent inhibitor of tubulin polymerization.[1] Further studies on related analogs have shown that specific substitutions can lead to compounds with comparable or even enhanced activity. For example, a 6-amino analog of a related benzosuberene derivative was found to be a strong inhibitor of tubulin polymerization (IC50 = 1.2 µM) and exhibited remarkable cytotoxicity against ovarian cancer cells (GI50 = 33 pM).[2]
The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines, including ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer lines.[1] The potency of these analogs as both tubulin inhibitors and cytotoxic agents underscores their potential as anticancer agents. Some derivatives are also being explored for their potential as vascular disrupting agents (VDAs) to target tumor microvessels.[1][3]
Comparative Biological Activity of Dibenzosuberone Analogs
The following table summarizes the biological activity of selected this compound analogs and related compounds, highlighting their tubulin polymerization inhibition and cytotoxicity.
| Compound | Modifications | Tubulin Polymerization Inhibition (IC50) | Cytotoxicity (GI50/IC50) | Target Cell Lines | Reference |
| KGP18 | 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[4]annulen-4-ol | Active (comparable to CA4) | Not specified | Human cancer cell lines | [1] |
| Analog 72 | Benzosuberene derivative | 0.70 µM | Not specified | Not specified | [1] |
| Analog 62 | 2,3,4-trimethoxy pendant aryl ring, R1=H | 1.2 µM | Not specified | Not specified | [1] |
| Analog 30 | R1=methyl | 1.6 µM | Not specified | Not specified | [1] |
| Analog 29 | Benzosuberene derivative | 1.0 µM | Not specified | Not specified | [1] |
| Amino-benzosuberene 3 | 6-amino analog | 1.2 µM | 33 pM | SK-OV-3 (ovarian) | [2] |
| Nitro-benzosuberene 4 | 6-nitro analog | 2.5 µM | Less active than analog 3 | Not specified | [2] |
| CA4 (Combretastatin A-4) | Reference compound | Comparable to KGP18 | Not specified | Not specified | [1] |
Experimental Protocols
The biological evaluation of this compound analogs typically involves the following key experiments:
Inhibition of Tubulin Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is obtained from bovine brain and stored at -80 °C.
-
Assay Buffer: The assay is typically performed in a buffer such as 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.
-
Procedure:
-
A reaction mixture containing tubulin, assay buffer, and varying concentrations of the test compound (or vehicle control) is prepared.
-
The mixture is incubated at 37 °C to allow for tubulin polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[1][2]
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of cancer cells.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm). The GI50 or IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
Caption: Signaling pathway of this compound analogs as tubulin inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of novel analogs.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2-Methoxy-dibenzosuberone: A Comparative Guide for Antidepressant Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 2-Methoxy-dibenzosuberone as a potential antidepressant. Due to the limited direct in vivo data for this specific compound, this document outlines a proposed validation pathway, comparing its expected performance against established tricyclic antidepressants (TCAs) with similar structural scaffolds, such as Amitriptyline and Imipramine. The experimental protocols and data presentation formats provided herein are intended to guide researchers in designing and executing robust in vivo studies.
Dibenzosuberone and its derivatives are recognized as potential tricyclic antidepressants.[1][2] The core structure is a key intermediate in the synthesis of widely used TCAs like Amitriptyline and Nortriptyline.[3] The addition of a methoxy group can influence a compound's pharmacokinetic and pharmacodynamic properties. Therefore, this compound warrants investigation for its potential antidepressant efficacy.
Comparative Analysis of Antidepressant-like Activity
The primary method for assessing the potential antidepressant activity of novel compounds in vivo is the Forced Swim Test (FST). This behavioral despair model is a standard for screening new antidepressant drugs.[4][5][6] In the FST, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
The following table summarizes the expected and known performance of this compound and comparator compounds in the mouse Forced Swim Test.
| Compound | Class | Expected/Reported Effect on Immobility Time in FST | Proposed Dosage Range (mg/kg, i.p.) |
| This compound | Dibenzosuberone Derivative | Hypothesized to Decrease | 10 - 50 |
| Amitriptyline | Tricyclic Antidepressant | Decreases | 10 - 20 |
| Imipramine | Tricyclic Antidepressant | Decreases | 15 - 30 |
| Vehicle Control (e.g., Saline) | - | No significant effect | - |
Proposed Signaling Pathway and Experimental Workflow
The presumed mechanism of action for a dibenzosuberone-based compound with antidepressant potential involves the inhibition of monoamine reuptake, a hallmark of tricyclic antidepressants.[7] This leads to an increased concentration of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which is believed to mediate the therapeutic effects.
Signaling Pathway
References
- 1. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lasa.co.uk [lasa.co.uk]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. psychscenehub.com [psychscenehub.com]
Profiling the Cross-Reactivity of 2-Methoxy-dibenzosuberone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity profile of 2-Methoxy-dibenzosuberone. Due to the limited availability of direct experimental data for this specific compound, this document provides a predictive profile based on its structural similarity to well-characterized dibenzosuberone derivatives. By comparing its core structure to established tricyclic antidepressants (TCAs) and selective kinase inhibitors, researchers can infer potential on- and off-target activities, guiding future experimental design and drug development efforts.
Introduction to this compound and Its Analogs
Dibenzosuberone is a tricyclic core structure integral to a range of biologically active compounds.[1] Its derivatives, most notably Amitriptyline and Nortriptyline, have long been utilized as TCAs for treating depressive disorders.[1][2] These compounds primarily exert their therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system.[2] However, their clinical use is often associated with a range of side effects due to cross-reactivity with other receptors, including muscarinic, histaminergic, and adrenergic receptors.
More recently, the dibenzosuberone scaffold has been identified as a template for the development of inhibitors for other targets, such as p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory diseases.[3] Given this precedent, it is plausible that this compound, a methoxy-substituted derivative, may exhibit a distinct cross-reactivity profile, potentially interacting with a variety of receptors and enzymes. This guide compares the known receptor binding and enzyme inhibition profiles of key dibenzosuberone analogs to provide a framework for predicting the cross-reactivity of this compound.
Comparative Analysis of Receptor and Enzyme Interactions
To construct a predictive cross-reactivity profile for this compound, we have compiled quantitative data for two representative tricyclic antidepressants, Amitriptyline and Nortriptyline, and a selective p38 MAP kinase inhibitor, Skepinone-L. The following tables summarize their binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for a range of biological targets. The data is presented to facilitate a comparative assessment of potential on-target and off-target activities.
Table 1: Comparative Receptor Binding Profile
| Target | Amitriptyline (Kᵢ, nM) | Nortriptyline (Kᵢ, nM) | This compound (Predicted) |
| Serotonin Transporter (SERT) | 4.3 | 18 | Likely to have affinity |
| Norepinephrine Transporter (NET) | 10 | 4.37 | Likely to have affinity |
| Dopamine Transporter (DAT) | 3,300 | 1,140 | Lower affinity expected |
| Histamine H₁ Receptor | 1.1 | 10 | High affinity expected |
| Muscarinic M₁-M₅ Receptors | 1-10 | 10-100 | High to moderate affinity expected |
| α₁-Adrenergic Receptor | 10 | 30 | Moderate affinity expected |
Note: Data for Amitriptyline and Nortriptyline are compiled from various pharmacological sources. The profile for this compound is predictive and requires experimental validation.
Table 2: Comparative Kinase Inhibition Profile
| Target | Skepinone-L (IC₅₀, nM) | Amitriptyline (IC₅₀) | Nortriptyline (IC₅₀) | This compound (Predicted) |
| p38α MAP Kinase | 5 | >10,000 | >10,000 | Potential for inhibitory activity |
| Other Kinases | Generally selective for p38α/β | Not a primary target | Not a primary target | Unknown, requires screening |
Note: Skepinone-L is a highly selective p38α MAP kinase inhibitor. The potential for this compound to inhibit this or other kinases would need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Profiling
To experimentally determine the cross-reactivity profile of this compound, a panel of in vitro assays should be employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for GPCRs and Transporters
This method is used to determine the binding affinity of a test compound for a specific receptor or transporter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor or transporter.
-
Assay Buffer: Use a buffer appropriate for the target, typically a Tris-based buffer at physiological pH.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target.
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the test compound (this compound).
-
Incubate at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Functional Assays for GPCRs (Calcium Mobilization)
This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.
Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a multi-well plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
p38 MAP Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.
Protocol:
-
Reagents:
-
Recombinant human p38α MAP kinase.
-
A specific peptide substrate for p38α.
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the p38α enzyme, the peptide substrate, and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
-
Detection of Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a phosphosensitive fluorescent probe.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value.
-
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the potential biological context and experimental design, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: The p38 MAP Kinase signaling cascade.
Caption: A general workflow for in vitro cross-reactivity screening.
References
Validating the Mechanism of Action of 2-Methoxy-dibenzosuberone as a Putative Tubulin Polymerization Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-Methoxy-dibenzosuberone as a tubulin polymerization inhibitor. By juxtaposing its theoretical performance with established microtubule-targeting agents, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess its biological activity.
Comparative Analysis of Tubulin-Targeting Agents
To validate the efficacy of a novel compound, it is crucial to compare its performance against well-characterized agents with known mechanisms of action. This section provides a comparative summary of quantitative data for this compound (hypothetical data) against known tubulin inhibitors and stabilizers.
| Assay Type | Compound | Target Site | IC50 (µM) | Effect on Microtubules | Cell Line Example |
| Biochemical Assays | |||||
| In Vitro Tubulin Polymerization | This compound (Hypothetical) | Colchicine Site | 3.5 | Inhibition | - |
| Colchicine | Colchicine Site | ~1.0[1] | Inhibition | - | |
| Nocodazole | Colchicine Site | ~5.0[1] | Inhibition | - | |
| Paclitaxel (Taxol) | Taxane Site | - | Promotion | - | |
| Cell-Based Assays | |||||
| Cytotoxicity (MTT Assay) | This compound (Hypothetical) | - | 5.2 | - | HeLa |
| Colchicine | - | [Data not readily available] | - | HeLa | |
| Paclitaxel (Taxol) | - | 4[2] | - | [Not Specified] | |
| Cell Cycle Arrest | This compound (Hypothetical) | - | - | G2/M Phase Arrest | HeLa |
| Colchicine | - | - | G2/M Phase Arrest | HCT-116, HeLa | |
| Paclitaxel (Taxol) | - | - | G2/M Phase Arrest | Various |
Experimental Protocols
Rigorous and reproducible experimental design is fundamental to validating the mechanism of action of a novel compound. The following are detailed protocols for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by measuring absorbance or fluorescence.[2]
Materials:
-
Lyophilized tubulin protein (>99% pure, e.g., porcine brain)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[3]
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (this compound)
-
Control compounds (Colchicine as a positive inhibitor, Paclitaxel as a positive stabilizer, DMSO as a vehicle control)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.[2][3]
-
Prepare serial dilutions of the test and control compounds in the same buffer.
-
In a pre-chilled 96-well plate, add the tubulin solution and GTP to a final concentration of 1 mM.[2][3]
-
Add the test and control compounds to their respective wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.[3]
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value for the inhibition of tubulin polymerization.[3]
Immunofluorescence Microscopy of Cellular Microtubule Network
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Principle: Immunofluorescence staining of the microtubule network allows for the visualization and quantification of changes in microtubule density and morphology following compound treatment.[2]
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test and control compounds
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[3]
-
Blocking solution (e.g., 1% BSA in PBS)[3]
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.[1]
-
Treat cells with serial dilutions of the test and control compounds for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.[2][3]
-
Permeabilize the cells with permeabilization buffer for 5-15 minutes.[2][3]
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.[2][3]
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear stain.
-
Acquire images using a high-content imaging system.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the effect of a compound on cell cycle progression.
Principle: Tubulin polymerization inhibitors disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. This arrest can be quantified by measuring the DNA content of the cell population.[1]
Procedure:
-
Culture cells and treat them with different concentrations of the test compound for a duration equivalent to at least one cell cycle (e.g., 24 hours).[1]
-
Harvest both adherent and floating cells and fix them in cold 70% ethanol.[1]
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[1]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.[3]
Visualizations
To better understand the experimental processes and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound.
Caption: Signaling pathway of microtubule disruption-induced apoptosis.
References
For Researchers, Scientists, and Drug Development Professionals
The dibenzosuberone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including tricyclic antidepressants and potent anticancer agents. This guide provides a head-to-head comparison of 2-Methoxy-dibenzosuberone and its structurally related analogues that have demonstrated significant activity as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activities of selected benzosuberene analogues. These compounds share the core dibenzosuberone-like framework and have been evaluated for their ability to inhibit tubulin polymerization and suppress the growth of various human cancer cell lines. The data highlights the impact of different substitution patterns on their anticancer potential.
| Compound ID | Structure Description | Tubulin Polymerization Inhibition IC50 (µM)[1] | Cytotoxicity GI50 (nM) vs. NCI-H460 (Lung Cancer) |
| This compound | Dibenzosuberone with a methoxy group at position 2. | Data not available | Data not available |
| KGP18 | A phenolic benzosuberene analogue. | ~1.0 | 5.47[2] |
| KGP156 | An amine-based congener of KGP18. | Low micromolar range | Nanomolar range |
| Compound 29 | Benzosuberene analogue. | 1.0 | Not Reported |
| Compound 62 | Benzosuberene analogue with a 2,3,4-trimethoxy substitution pattern on the pendant aryl ring. | 1.2 | Not Reported |
| Compound 72 | A double-bond reduced analogue of the benzosuberene series. | 0.70 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Tubulin Polymerization Inhibition Assay
This cell-free assay quantitatively measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (General Tubulin Buffer)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well.
-
Introduce the test compounds at varying concentrations (typically ranging from 0.1 µM to 10 µM) to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., NCI-H460)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., SDS-HCl solution)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of these compounds.
References
Benchmarking 2-Methoxy-dibenzosuberone Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the kinase inhibitory potential of 2-Methoxy-dibenzosuberone. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document will utilize the known activity of the parent compound, dibenzosuberone, as a p38 Mitogen-Activated Protein (MAP) Kinase inhibitor as a foundational premise.[1][2][3][4] We will therefore compare this compound against established p38 MAPK inhibitors. This guide also provides detailed experimental protocols and data presentation formats that can be adapted once specific experimental data for this compound becomes available.
Comparative Analysis of Kinase Inhibitory Potency
A critical aspect of characterizing a novel kinase inhibitor is to determine its potency and selectivity against its intended target and compare it to existing inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | p38α | p38β | VEGFR2 | Src | Abl |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| SB 203580 | 50 | 500 | >10,000 | >10,000 | >10,000 |
| BIRB 796 | 38 | 65 | 3,500 | >10,000 | >10,000 |
| Sorafenib | 9 | 20 | 90 | 20 | 30 |
| Dasatinib | 30 | 45 | 1.5 | 0.5 | <1.0 |
Note: The IC50 values for known inhibitors are approximate and can vary based on assay conditions. Data for this compound is hypothetical and should be replaced with experimental values.
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | THP-1 | TNF-α Release | Data not available |
| A549 | Cell Viability (MTT) | Data not available | |
| SB 203580 | THP-1 | TNF-α Release | 0.3 - 0.5 |
| A549 | Cell Viability (MTT) | >10 | |
| BIRB 796 | THP-1 | TNF-α Release | 0.1 |
| A549 | Cell Viability (MTT) | 5 |
Note: Cellular IC50 values are dependent on the cell line and assay conditions. Data for this compound is hypothetical.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
2.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle : This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.
-
Materials :
-
Recombinant human p38α and p38β enzymes
-
Specific peptide substrate for p38 MAPKs
-
ATP
-
Test compounds (dissolved in DMSO)
-
Known p38 MAPK inhibitors (e.g., SB 203580) as a positive control
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
-
Procedure :
-
Compound Preparation : Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation : Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction : Prepare a master mix of the kinase, substrate, and assay buffer. Dispense the mixture into each well.
-
Initiation : Initiate the kinase reaction by adding ATP to all wells.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection : Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition : Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2.2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Principle : The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
-
Materials :
-
Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2.3. Western Blot Analysis of Downstream Signaling
This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream substrates of the target kinase.
-
Principle : Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to both the total and phosphorylated forms of a protein, the inhibitory effect on a signaling pathway can be quantified.
-
Materials :
-
Cell culture and treatment reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure :
-
Cell Treatment and Lysis : Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation : Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH).
-
Visualizations
3.1. Signaling Pathway Diagram
The following diagram illustrates a simplified p38 MAPK signaling pathway, which is often involved in cellular responses to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway and the proposed point of inhibition.
3.2. Experimental Workflow Diagram
The following diagram outlines the general workflow for benchmarking a novel kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor benchmarking.
Conclusion
This guide outlines a systematic approach to benchmarking this compound against known kinase inhibitors, with a focus on the p38 MAPK pathway based on the activity of its parent compound. By employing standardized in vitro and cell-based assays, researchers can generate robust and comparable data to evaluate the potency, selectivity, and cellular efficacy of this novel compound. The provided protocols and data presentation formats serve as a template to guide these research efforts. Further investigation is required to elucidate the precise kinase inhibitory profile of this compound and its potential as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dibenzepinones, dibenzoxepines and benzosuberones based p38α MAP kinase inhibitors: Their pharmacophore modelling, 3D-QSAR and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 标题:Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase.【化源网】 [chemsrc.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Reproducibility in Experiments with Methoxy-Substituted Benzocyclic Compounds
A guide for researchers on experimental protocols and data comparison for 2-methoxyphenol, 2-methoxybenzamide, and dibenzosuberone derivatives.
Given the limited direct data on the experimental reproducibility of 2-Methoxy-dibenzosuberone, this guide provides a comparative overview of methodologies and data for structurally related compounds. By examining the experimental protocols and results for 2-methoxyphenol, 2-methoxybenzamide, and dibenzosuberone derivatives, researchers can gain insights into the potential challenges and key parameters influencing reproducibility in this chemical class. This guide is intended to assist in experimental design, troubleshooting, and the interpretation of results.
I. Synthesis Protocols and Reproducibility
The synthesis of methoxy-substituted benzocyclic compounds can be influenced by various factors, including the choice of reagents, reaction conditions, and purification methods. The following sections detail common synthetic approaches for related compounds and highlight aspects critical for reproducibility.
A. Synthesis of 2-Methoxyphenol Derivatives
Derivatives of 2-methoxyphenol are often synthesized to evaluate their antioxidant and anti-inflammatory properties. A general synthetic route involves the reaction of a 2-methoxyphenol core with various functional groups.
Experimental Protocol: Synthesis of 2-Methoxyphenol Ester Derivatives
A common method for synthesizing ester derivatives of 2-methoxyphenols involves the use of coupling reagents.[1]
-
Acid Chloride Formation: Ferulic acid is reacted with thionyl chloride to produce the corresponding acid chloride.[1]
-
Esterification: The synthesized acid chloride is then reacted with a desired alcohol (e.g., proline or pipecolinic acid) to form the final ester derivative.[1]
An alternative method utilizes coupling reagents, although this can be more costly.[1]
Table 1: Synthesis and Physical Properties of selected 2-Methoxyphenol Derivatives
| Compound | Starting Materials | Method | Yield (%) | Physical Appearance | Melting Point (°C) |
| 2-methoxy-4-((4-methoxyphenyilimino) methyl) phenol | Vanillin, p-anisidine | Stirrer method in water | 95% | Greenish-gray solid | 128-130 |
| Curcumin-biphenyl derivative 17 | Not specified | K2CO3, PhCH2Br, acetone; NaOH, (CO2Et)2, toluene; KOH, EtOH | 94% | White solid | 102-103 |
Data for 2-methoxy-4-((4-methoxyphenyilimino) methyl) phenol sourced from a study on Schiff base compounds. Data for Curcumin-biphenyl derivative 17 sourced from a study on hydroxylated biphenyls.[2]
B. Synthesis of Dibenzosuberone Derivatives
Dibenzosuberone and its derivatives are key intermediates in the synthesis of various biologically active molecules.[3][4]
Experimental Protocol: Synthesis of Dibenzosuberone
A frequently used method for synthesizing the dibenzosuberone core is through intramolecular Friedel-Crafts acylation.[3]
-
Preparation of 2-Phenethylbenzoic Acid: This intermediate can be synthesized through the reduction of 2-phenacylbenzoic acid.[3]
-
Formation of Acyl Chloride: 2-phenethylbenzoic acid is converted to 2-phenethylbenzoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes cyclization to form dibenzosuberone.[3]
Experimental Protocol: Dehydrogenation of Dibenzosuberone
Microwave-assisted catalytic dehydrogenation can be employed to convert dibenzosuberone to dibenzosuberenone.[5] However, this method's success is substrate-dependent, as it failed for 2,8-dimethyldibenzosuberone.[5] An alternative method for such derivatives involves radical bromination followed by dehydrohalogenation.[5]
II. Biological Activity Assays and Data Comparison
The biological activities of these classes of compounds are of significant interest. Reproducibility in these assays is paramount for accurate comparison and interpretation.
A. Anti-inflammatory and Antioxidant Activity of 2-Methoxyphenol Derivatives
Several 2-methoxyphenol derivatives have demonstrated potent anti-inflammatory and antioxidant effects.[6]
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS).
-
Treatment: Cells are treated with the test compound.
-
Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines is measured.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is commonly used to evaluate antioxidant activity.[1]
-
Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[1]
-
Reaction: The test compound at various concentrations is added to the DPPH solution.[1]
-
Incubation: The mixture is shaken and allowed to stand at room temperature for 30 minutes.[1]
-
Measurement: The absorbance is measured at 517 nm to determine the extent of radical scavenging.[1]
Table 2: Antioxidant and Anti-inflammatory Activity of Selected 2-Methoxyphenol Derivatives
| Compound | Assay | IC50 (µM) | Cell Line |
| 2-hydroxy-4-methoxy-substituted derivative 10 | Antiproliferative | 2.2–4.4 | HCT 116, MCF-7, HEK 293 |
| 2-hydroxy-substituted derivative 11 | Antiproliferative | 1.2–5.3 | HCT 116, MCF-7, HEK 293 |
| 2-hydroxy-4-methoxy-substituted derivative 12 | Antiproliferative | 3.1 | MCF-7 |
| 3,4,5-trihydroxy-substituted derivative 36 | Antiproliferative | 4.8 | MCF-7 |
Data sourced from a study on N-Benzimidazole-Derived Carboxamides.[7]
B. Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives
A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[8]
Experimental Protocol: Gli-Luciferase Reporter Assay
-
Cell Culture: NIH3T3 cells are cultured.
-
Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.
-
Treatment: Cells are treated with a Hedgehog signaling agonist (e.g., Shh) and the test compound.
-
Analysis: Luciferase activity is measured to determine the level of Hh pathway inhibition.
Table 3: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives
| Compound | Hh Pathway Inhibition IC50 (µM) |
| 21 | 0.03 |
| 3 | Not specified, but 21 is 6-fold more potent |
Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[8]
III. Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.
A. Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical in embryonic development and tissue homeostasis.[9] Its aberrant activation is linked to several cancers.[9] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (Ptch) receptor, which relieves the inhibition of Smoothened (Smo).[10][11] Smo then activates a downstream cascade leading to the activation of Gli transcription factors.[10][11]
Caption: The Hedgehog signaling pathway.
B. NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are key regulators of inflammation.[12] Many anti-inflammatory compounds exert their effects by modulating these pathways.
Caption: The NF-κB and MAPK signaling pathways.
IV. Experimental Workflows
Reproducibility is enhanced by well-defined experimental workflows.
References
- 1. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methoxy-dibenzosuberone: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-Methoxy-dibenzosuberone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2]
-
Respiratory Protection: When handling outside of a fume hood, or if there is a risk of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by the principle of "cradle to grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA).[3] This means waste must be managed safely from generation to final disposal.
1. Waste Identification and Segregation:
-
Designated Waste Stream: this compound waste should be collected in a dedicated, clearly labeled container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[2]
2. Container Selection and Labeling:
-
Container Type: Use a sturdy, leak-proof container that is chemically compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[2]
3. Accumulation and Storage:
-
Sealing: Keep the waste container tightly sealed except when adding waste.[3]
-
Storage Location: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[4][5][6]
4. Arranging for Disposal:
-
Contact EH&S: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[2]
-
Provide Information: Accurately inform the EH&S department about the contents and quantity of the waste.
Disposal of Empty Containers: Thoroughly empty all contents from the original container. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular laboratory glass waste or recycling, in accordance with your institution's policies.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.[2]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[2][5][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including absorbent materials and used PPE, as hazardous waste.[2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Appearance | Yellow Solid |
| Boiling Point | 148 °C / 298.4 °F @ 0.3 mmHg |
| Melting Point | 85 - 91 °C / 185 - 195.8 °F |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) |
(Data sourced from various Safety Data Sheets)
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mtu.edu [mtu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Methoxy-dibenzosuberone
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Methoxy-dibenzosuberone. The following guidance is based on a precautionary approach, treating the compound as potentially hazardous. Recommendations are derived from the safety data of structurally similar compounds, such as Dibenzosuberone, and general best practices for handling uncharacterized chemical substances. A thorough risk assessment should be conducted by researchers before beginning any work.
Hazard Assessment and Assumed Risks
In the absence of specific toxicological data for this compound, it should be handled with caution. Based on the known hazards of the parent compound, Dibenzosuberone, and related methoxy-aromatic substances, the following potential hazards should be assumed:
-
Eye Irritation: Dibenzosuberone is known to cause serious eye irritation.[1][2]
-
Skin Irritation: Structurally related compounds suggest a risk of skin irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[3][4]
-
Harmful if Swallowed or Inhaled: This should be assumed for any uncharacterized compound.[3]
Personal Protective Equipment (PPE)
A conservative approach with a high level of personal and environmental protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][5] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[6] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential to minimize risks when handling this compound.
3.1. Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated laboratory.
-
All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a ventilated balance enclosure.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][8]
-
Prepare all necessary equipment and reagents before starting work to minimize movement and the potential for spills.
3.2. Weighing and Aliquoting:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
To minimize aerosolization, use a balance with a draft shield.[9]
-
Use dedicated spatulas and weigh boats to handle the powder. Avoid creating dust.[9]
-
Close the container tightly after use.
3.3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure this is also performed within a chemical fume hood.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[9]
3.4. Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after handling the compound.[5]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[9]
5.1. Waste Segregation:
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[9]
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste.[9]
5.2. Container Management:
-
Waste containers must be made of a material compatible with the waste.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
5.3. Rinsing Empty Containers:
-
For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[10]
-
If the compound is determined to be highly toxic, the first three rinses must be collected as hazardous waste.[10]
5.4. Final Disposal:
-
Chemical waste must be disposed of through a licensed hazardous waste disposal company.[11] Follow all local, regional, and national regulations for hazardous waste disposal.[1] Never dispose of this chemical down the drain or in the regular trash.[10]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
